4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTULIYDVGLPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561279 | |
| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126747-13-5 | |
| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a synthetically valuable organic compound that belongs to the family of arylboronic acid derivatives. These compounds are crucial building blocks in modern organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the dioxaborinane ring, a six-membered cyclic ester of boronic acid with 1,3-propanediol, offers a stable yet reactive moiety for these transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a comparative analysis to its more common pinacol ester analog.
Chemical and Physical Properties
Detailed experimental data for this compound is limited in publicly available literature, likely due to its less frequent use compared to its pinacol-protected counterpart. However, its fundamental properties can be established, and others can be estimated based on the well-characterized analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 126747-13-5 | [1] |
| Molecular Formula | C₁₀H₁₁BO₄ | - |
| Molecular Weight | 206.01 g/mol | - |
Table 2: Comparative Physicochemical Properties
| Property | This compound (Estimated) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Experimental) | Source |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2][3] |
| Melting Point | Not available | 228 - 232 °C | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Insoluble in water. | [3] |
| pKa | Not available | Not available | - |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of this compound involves the esterification of 4-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.
Proposed Synthetic Protocol
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Propanediol
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-carboxyphenylboronic acid (1 equivalent) and a moderate excess of 1,3-propanediol (1.2-1.5 equivalents).
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the toluene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).
Spectral Data (Estimated)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic CH (ortho to COOH) | ~8.0-8.2 (d) | ~130-132 |
| Aromatic CH (ortho to Boron) | ~7.8-8.0 (d) | ~135-137 |
| Carboxylic Acid OH | ~12.0-13.0 (br s) | - |
| Carboxylic Acid C=O | - | ~167-170 |
| Dioxaborinane O-CH₂ | ~4.1-4.3 (t) | ~62-64 |
| Dioxaborinane CH₂-CH₂-CH₂ | ~2.0-2.2 (quintet) | ~28-30 |
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1600-1620, 1450-1500 | Medium-Strong |
| B-O Stretch | 1300-1400 | Strong |
| C-O Stretch | 1000-1200 | Strong |
Applications in Research and Drug Development
Arylboronic acids and their esters are indispensable tools in modern synthetic chemistry, with significant applications in the pharmaceutical and materials science sectors.[4]
Suzuki-Miyaura Cross-Coupling
The primary application of compounds like this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceutical agents.[5]
Other Potential Applications
-
Building Block for Complex Molecules: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the incorporation of this boronic acid derivative into larger, more complex molecular scaffolds.
-
Materials Science: Arylboronic acids are used in the synthesis of conjugated polymers and other advanced materials with interesting electronic and optical properties.
-
Sensors: The boronic acid moiety can reversibly bind to diols, such as saccharides, which has led to the development of sensors for glucose and other biologically important molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, albeit less common, arylboronic acid derivative. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a compound of interest for researchers in drug discovery and materials science. While detailed experimental data is sparse, its properties and reactivity can be reasonably inferred from its structure and comparison with more common analogs. The synthetic protocol outlined in this guide provides a practical approach to its preparation, enabling its use in a variety of research applications.
References
- 1. scispace.com [scispace.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.
Introduction
This compound, also known as 4-carboxyphenylboronic acid propanediol ester, is a bifunctional molecule featuring a carboxylic acid group and a boronic acid protected as a 1,3,2-dioxaborinane. This structure makes it an important reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, where the boronic ester can participate in carbon-carbon bond formation while the carboxylic acid moiety allows for further functionalization or linkage to other molecules. The 1,3-propanediol protecting group offers different stability and reactivity profiles compared to the more common pinacol ester.
Core Synthetic Pathway
The most direct and common method for the synthesis of this compound is the esterification of 4-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically achieved through a dehydration process, often facilitated by azeotropic removal of water.
Caption: General synthetic scheme for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound with quantitative data is not extensively documented in readily available literature, a general and reliable procedure can be adapted from standard methods for boronic ester formation. The following protocol is based on the well-established technique of azeotropic dehydration.
Synthesis of this compound from 4-Carboxyphenylboronic Acid and 1,3-Propanediol
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Propanediol
-
Toluene (or another suitable solvent for azeotropic distillation, e.g., benzene)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-carboxyphenylboronic acid (1.0 equivalent).
-
Add 1,3-propanediol (1.1 to 1.5 equivalents).
-
Add a sufficient amount of toluene to fill the Dean-Stark trap and immerse the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Continue heating until no more water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction. The reaction time can vary but is typically in the range of 2 to 6 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Dry the purified product under vacuum to yield this compound as a solid.
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
Due to the limited availability of specific literature detailing the synthesis of this exact compound, the following table presents expected ranges for key reaction parameters based on analogous boronic ester syntheses. Researchers should optimize these conditions for their specific setup.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio | ||
| 4-Carboxyphenylboronic acid | 1.0 eq | Limiting reagent. |
| 1,3-Propanediol | 1.1 - 1.5 eq | A slight excess is used to drive the equilibrium towards the product. |
| Reaction Conditions | ||
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. |
| Temperature | Reflux | Typically the boiling point of the solvent (e.g., ~111 °C for toluene). |
| Reaction Time | 2 - 6 hours | Monitor by the cessation of water collection in the Dean-Stark trap. |
| Yield and Purity | ||
| Expected Yield | > 80% | Yields for similar esterifications are generally high. |
| Purity | > 95% | Achievable with proper purification. |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the benzoic acid moiety and the methylene protons of the 1,3,2-dioxaborinane ring.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
¹¹B NMR will show a characteristic signal for the tricoordinate boron atom in the dioxaborinane ring.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and B-O bonds.
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toluene and benzene are flammable and toxic; avoid inhalation and skin contact.
-
Boronic acids can be irritants; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound is a straightforward esterification reaction that can be readily performed in a standard organic chemistry laboratory. By following the detailed protocol and considering the quantitative data provided, researchers can efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the highest possible yields and purity.
An In-depth Technical Guide on the NMR Spectral Data of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid functional group, which is protected as a 1,3-dioxaborinane ester. This guide presents tabulated NMR data, detailed experimental protocols for synthesis and spectral acquisition, and a structural diagram to facilitate the characterization and utilization of this molecule.
Core Data Presentation
The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predicted values for the aromatic moiety are based on data for similar benzoic acid derivatives, while the values for the dioxaborinane ring are based on typical ranges for propanediol-protected boronic esters.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | Doublet | ~8.0 | 2H | Aromatic (ortho to -COOH) |
| ~7.95 | Doublet | ~8.0 | 2H | Aromatic (ortho to -B) |
| ~4.15 | Triplet | ~5.5 | 4H | -O-CH₂- (Dioxaborinane) |
| ~2.05 | Quintet | ~5.5 | 2H | -CH₂- (Dioxaborinane) |
| >12.0 | Singlet (broad) | - | 1H | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172.0 | -COOH |
| ~135.0 | Aromatic (C-B) |
| ~134.5 | Aromatic (ortho to -COOH) |
| ~129.0 | Aromatic (ortho to -B) |
| ~128.5 | Aromatic (C-COOH) |
| ~62.0 | -O-CH₂- (Dioxaborinane) |
| ~27.5 | -CH₂- (Dioxaborinane) |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
This procedure involves the esterification of 4-carboxyphenylboronic acid with propane-1,3-diol.
Materials:
-
4-Carboxyphenylboronic acid
-
Propane-1,3-diol
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-carboxyphenylboronic acid (1 equivalent).
-
Add propane-1,3-diol (1.1 equivalents) to the flask.
-
Add a sufficient volume of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.
NMR Spectral Acquisition
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Boronic acids and their esters can sometimes exhibit poor solubility or peak broadening in CDCl₃ due to oligomerization.[1]
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Spectral Width: 0-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Spectral Width: 0-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
Mandatory Visualization
The following diagram illustrates the chemical structure of this compound.
Figure 1. Chemical structure of this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
A Note on the Target Compound: This technical guide focuses on the physical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . Extensive searches did not yield specific data for "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid," suggesting it is a less common or novel compound. The provided information pertains to its widely used and commercially available pinacol ester analogue. The key structural difference lies in the diol used to form the boronic ester: a five-membered dioxaborolane ring from pinacol versus a six-membered dioxaborinane ring.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical characteristics, experimental protocols for their determination, and relevant experimental workflows for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the creation of complex molecules for pharmaceuticals and advanced materials.[1][2]
Core Physical and Chemical Properties
The physical and chemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | References |
| Molecular Formula | C13H17BO4 | [3][4][5] |
| Molecular Weight | 248.09 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 228 - 232 °C | [1][6] |
| Solubility | Insoluble in water.[5] Soluble in organic solvents.[1] | [1][5] |
| CAS Number | 180516-87-4 | [3][4][5] |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [3] |
| Synonyms | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Carboxyphenylboronic Acid Pinacol Ester | [4][6] |
Structural Information and Visualization
The structural difference between the requested "this compound" and the documented "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid" is illustrated below.
Experimental Protocols
Detailed methodologies for determining the key physical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are outlined below. These protocols are based on standard laboratory practices for similar aromatic carboxylic acids and boronic esters.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For crystalline organic compounds, a sharp melting range is indicative of high purity, while impurities typically lead to a depressed and broader melting range.
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the dry crystalline compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[7]
-
Measurement:
-
Rapid Determination: For an unknown compound, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate melting range.
-
Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, thermometer, and heating block.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]
Solubility Determination (Dynamic Method)
Understanding the solubility of the compound in various solvents is essential for designing reaction conditions, purification protocols, and formulations.
Principle: This method involves visually observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.
Apparatus:
-
Glass vials with airtight seals
-
Analytical balance
-
Controlled temperature bath with a stirrer
-
Thermometer or temperature probe
-
Magnetic stirrer and stir bars
Procedure:
-
Sample Preparation: A precise amount of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is weighed into a glass vial. A specific volume or weight of the desired solvent is added to achieve a known concentration. A small magnetic stir bar is placed in the vial, and it is sealed tightly.
-
Measurement: The vial is placed in the temperature bath and stirred to ensure a uniform suspension. The temperature of the bath is gradually increased at a slow, controlled rate (e.g., 0.5 °C/minute).
-
Observation: The solution is observed for the disappearance of solid particles. The temperature at which the last of the solid dissolves to form a clear solution is recorded as the solubility temperature for that specific concentration.
-
Data Analysis: The experiment is repeated for several different concentrations. The results can be used to construct a solubility curve by plotting solubility against temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in understanding the reactivity and biological activity of the compound.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.
Apparatus:
-
pH meter with a combination glass electrode
-
Burette
-
Beaker or titration vessel
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Buffer solutions for pH meter calibration
Procedure:
-
Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values.
-
Sample Preparation: A known amount of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture, like water-acetonitrile, due to the limited water solubility of the compound).[8]
-
Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of base added. The equivalence point is determined from the inflection point of the curve (often found by taking the first or second derivative). The pKa is the pH at the half-equivalence point.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of a functionalized benzoic acid derivative like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI AMERICA [tcichemicals.com]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
CAS Number: 180516-87-4
Synonyms: 4-Carboxyphenylboronic acid pinacol ester, 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction
This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a key building block in modern organic synthesis, particularly within the realm of drug discovery and development. This versatile reagent is a pinacol ester of 4-carboxyphenylboronic acid, offering enhanced stability and handling properties compared to the free boronic acid. Its principal application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. This guide will detail its chemical and physical properties, provide experimental protocols for its synthesis and application, and illustrate relevant chemical pathways.
It is important to distinguish this compound from the less common "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" (CAS Number: 126747-13-5), which features a six-membered dioxaborinane ring. The subject of this guide, with its five-membered, tetramethyl-substituted dioxaborolane ring, is significantly more prevalent in research and commercial applications due to its stability and ease of use.
Chemical and Physical Properties
The following table summarizes the key quantitative data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
| Property | Value | Reference(s) |
| CAS Number | 180516-87-4 | |
| Molecular Formula | C₁₃H₁₇BO₄ | [1] |
| Molecular Weight | 248.08 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 228-231 °C | [2] |
| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and chlorinated methanes. | [3] |
| Purity | Typically >97% | [2] |
Experimental Protocols
Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
This protocol describes a common method for the synthesis of the title compound from 4-bromobenzoic acid via a borylation reaction.
Materials:
-
4-Bromobenzoic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromobenzoic acid.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Application in Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃) (2.0 equiv)
-
Solvent system (e.g., a mixture of toluene and water, or dioxane and water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the aryl halide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv), and the base (2.0 equiv).
-
Add the solvent system to the flask. The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 equiv) to the mixture.
-
Heat the reaction to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Biological Activity and Signaling Pathways
As a synthetic building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not expected to have direct biological activity or be involved in cellular signaling pathways. Its utility in drug development stems from its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4] The carboxylic acid and the boronic ester functionalities allow for its incorporation into a wide range of molecular scaffolds, which may then be designed to interact with specific biological targets.
Visualizations
References
A Comprehensive Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a synthetically versatile organic compound with significant potential in medicinal chemistry and materials science. As a stable, protected form of 4-carboxyphenylboronic acid, it serves as a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the carboxylic acid moiety provides a valuable handle for further functionalization, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on experimental protocols and its utility in drug discovery.
Compound Properties
This compound is the 1,3-propanediol ester of 4-carboxyphenylboronic acid. The dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.
| Property | Value |
| Molecular Formula | C₁₀H₁₁BO₄ |
| Molecular Weight | 206.01 g/mol |
| CAS Number | 126747-13-5[1][2] |
| Appearance | White to off-white solid (inferred) |
| Solubility | Soluble in organic solvents such as THF, Dioxane, DMF (inferred) |
Synthesis and Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure based on the common methods for the formation of boronic esters.
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Propanediol
-
Toluene (or another suitable azeotroping solvent)
-
Dean-Stark apparatus
-
Reaction flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent) and toluene.
-
Add 1,3-propanediol (1.1-1.5 equivalents) to the suspension.
-
Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or LC-MS until all the starting boronic acid is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved by recrystallization or column chromatography.
Plausible synthesis workflow for this compound.
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.
Suzuki-Miyaura Cross-Coupling Protocol
The following is a representative protocol for the Suzuki-Miyaura reaction using an aryl halide and a boronic ester.
Materials:
-
This compound
-
Aryl halide (e.g., Aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.
Generalized Suzuki-Miyaura catalytic cycle.
Relevance in Drug Discovery and Development
Arylboronic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals.[3][4] The biaryl motif constructed through Suzuki-Miyaura coupling is a common feature in many approved drugs. The carboxylic acid group on this compound can be used to improve solubility, introduce a point of attachment for further elaboration of the molecule, or act as a pharmacophore that interacts with a biological target.
While no specific signaling pathways involving this compound have been identified, its derivatives could be designed to target a wide range of biological systems. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents.[5][6] The ability to readily synthesize a diverse library of biaryl compounds using this building block makes it a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a stable and versatile boronic acid derivative with significant potential for the synthesis of complex organic molecules. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are of high interest in the pharmaceutical and materials science industries. The presence of a carboxylic acid functionality further enhances its synthetic utility. This guide provides a foundational understanding of its properties and a practical framework for its application in a research setting.
References
- 1. CAS # 126747-13-5, this compound - chemBlink [chemblink.com]
- 2. CAS # 126747-13-5, this compound - chemBlink [ww.chemblink.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
Stability and Storage of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key building block in various research and development applications. Understanding the stability profile of this arylboronic acid derivative is critical for ensuring its quality, purity, and performance in sensitive downstream processes.
Core Concepts: Stability of Arylboronic Acids and their Esters
This compound belongs to the class of arylboronic acids, which are generally crystalline solids that can be handled in air.[1][2] However, their stability can be influenced by several factors, primarily moisture and oxygen. The dioxaborinane moiety is a six-membered cyclic boronic ester. Such six-membered ring systems are generally considered to be thermodynamically more stable than their five-membered dioxaborolane counterparts.[3]
The primary degradation pathways for this class of compounds are hydrolysis of the boronic ester and protodeboronation of the aryl-boron bond.
Recommended Storage and Handling
To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Refrigeration at 2-8°C is advisable for long-term storage.[4]
-
Atmosphere: To minimize oxidation, storage under an inert atmosphere, such as argon or nitrogen, is recommended.[1][4]
-
Moisture: The compound should be protected from moisture to prevent hydrolysis of the dioxaborinane ring.[5] Boronic esters are generally more resistant to hydrolysis than free boronic acids.[2][3][6]
-
Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid the formation and inhalation of dust.[4]
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and protodeboronation.
Caption: Potential degradation pathways of this compound.
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[2][7] These studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), involve subjecting the compound to stress conditions more severe than accelerated stability testing.[1] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the identification of degradation products and the development of stability-indicating analytical methods.[1][8]
Illustrative Quantitative Data from a Hypothetical Forced Degradation Study
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Note: This data is illustrative and intended to demonstrate expected trends, as specific experimental data for this compound is not publicly available.
| Stress Condition | Parameters | Duration | Assay of Active (%) | Major Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 88.5 | 4-Carboxyphenylboronic acid, Benzoic acid |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | 85.2 | 4-Carboxyphenylboronic acid, Benzoic acid |
| Oxidation | 3% H₂O₂, RT | 48 hours | 92.1 | Oxidative impurities |
| Thermal | 80°C, solid state | 7 days | 96.8 | Minor unidentified degradants |
| Photolytic | ICH Q1B conditions | 1.2 million lux hours | 98.5 | Minor unidentified degradants |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol is a general guideline based on ICH recommendations and common practices in the pharmaceutical industry.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours).
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at appropriate time points (e.g., 1, 3, 7 days). Prepare solutions for analysis.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Workflow for Stability Testing
References
Technical Guide to the Solubility Profile of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety and a cyclic boronic ester. As a derivative of boronic acid, it holds significant interest in medicinal chemistry and organic synthesis, primarily as a building block in cross-coupling reactions like the Suzuki-Miyaura coupling. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and biological screening outcomes. Low aqueous solubility can be a major hurdle in drug development, potentially leading to poor bioavailability and unreliable results in in-vitro assays.[1][2][3]
This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on the general characteristics of related arylboronic acids and their esters, and presents detailed experimental protocols for determining its solubility profile.
Physicochemical Properties
Understanding the fundamental physicochemical properties is the first step in predicting the solubility behavior of a compound. While specific experimental solubility data is scarce, the properties for the closely related pinacol ester are well-documented and provide a useful reference.
| Property | Value | Reference |
| IUPAC Name | This compound | - |
| Synonym(s) | 4-Carboxyphenylboronic acid, 1,3-propanediol cyclic ester | - |
| Molecular Formula | C₁₀H₁₁BO₄ | |
| Molecular Weight | 206.01 g/mol | |
| CAS Number | 2070921-91-2 (for meta-isomer) | |
| Appearance | White to off-white solid/crystalline powder | [4] |
| Melting Point | 228 - 232 °C (for related pinacol ester) | [5] |
General Solubility Characteristics of Arylboronic Acid Esters
The solubility of boronic acids and their derivatives is complex and influenced by the equilibrium between the acid and its cyclic anhydride form, known as a boroxine.[6][7] This equilibrium is dependent on the solvent and substituents on the aryl ring.[6][7] However, converting boronic acids to their cyclic esters, such as the 1,3,2-dioxaborinane or the more common pinacol ester, generally enhances their stability and alters their solubility profile.
-
Organic Solvents : Cyclic boronic esters typically exhibit good to excellent solubility in a range of common organic solvents.[4] Studies on phenylboronic acid and its pinacol ester have shown that the ester form has better solubility than the parent acid in solvents like chloroform, acetone, and ethers.[7] It is reasonable to extrapolate that this compound would be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents.
-
Aqueous Solubility : The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.[3] At low pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxyl group, the compound will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble. However, the related pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is reported to be insoluble in water, suggesting the non-polar boronic ester portion dominates its behavior in neutral water.[8]
Kinetic vs. Thermodynamic Solubility
When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[9] This distinction is vital for interpreting data correctly during the drug discovery and development process.[10]
-
Kinetic Solubility : This is typically measured in early-stage discovery. It is a high-throughput method where a compound is first dissolved in a co-solvent (usually DMSO) and then diluted into an aqueous buffer.[1][2] The concentration at which precipitation first occurs is the kinetic solubility. This value can often be higher than the true equilibrium solubility because it can represent a supersaturated, metastable state.[9][10]
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 18-24 hours) until the concentration in the solution becomes constant.[1][11] This measurement is considered the gold standard for lead optimization and pre-formulation studies.[1]
Caption: Factors influencing the measured solubility of the target compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12] The following protocol is a standardized procedure adaptable for this compound.
5.1 Materials and Apparatus
-
This compound (high purity solid)
-
Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membrane)
-
Calibrated pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
5.2 Procedure
-
Preparation : Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium, but not so much that it alters the solvent properties.[12] A common starting point is 1-2 mg of compound per 1 mL of solvent.
-
Solvent Addition : Add a precise volume of the desired solvent to the vial.
-
Equilibration : Seal the vials tightly and place them on an orbital shaker set to a constant agitation speed at a controlled temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours to ensure equilibrium is reached.[1]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:
-
Centrifugation : Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.
-
Filtration : Carefully withdraw the supernatant using a syringe and pass it through a suitable chemical-resistant filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.[11] Adsorption of the compound to the filter should be checked.
-
-
Quantification :
-
Prepare a series of calibration standards of the compound in the chosen solvent.
-
Dilute the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted samples and calibration standards using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[1][13]
-
Calculate the concentration of the compound in the original saturated solution. This value represents the thermodynamic solubility.
-
5.3 pH-Dependent Aqueous Solubility For aqueous buffers, it is crucial to measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[12] The entire experiment should be repeated using a series of buffers across a relevant pH range (e.g., pH 2 to pH 10) to generate a comprehensive pH-solubility profile.
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Conclusion
While direct quantitative solubility data for this compound is not widely published, its structural characteristics allow for informed predictions of its behavior. It is expected to have good solubility in many organic solvents and a pH-dependent solubility profile in aqueous media. For researchers and drug development professionals, the experimental determination of both kinetic and thermodynamic solubility is paramount. The shake-flask method, detailed herein, represents the definitive approach for establishing a reliable thermodynamic solubility profile, which is essential for guiding synthesis, purification, formulation, and further development of this and related compounds.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI AMERICA [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. edepot.wur.nl [edepot.wur.nl]
Methodological & Application
Application Notes and Protocols for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its derivatives, such as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, are valuable reagents in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reagents serve as stable and efficient sources of the 4-carboxyphenylboronic acid moiety, a critical building block in the synthesis of biphenyl-4-carboxylic acids and their derivatives. Such products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.
The use of the 1,3,2-dioxaborinane ring, derived from diols like neopentyl glycol, offers distinct advantages over the free boronic acid or other boronic esters, such as pinacol esters. Neopentyl glycol-derived boronic esters exhibit a favorable balance of stability and reactivity. They are generally more stable towards hydrolysis and protodeboronation compared to many other boronic acid derivatives, which allows for easier handling, storage, and application in reactions that may involve protic solvents. In some instances, neopentyl boronic esters have demonstrated greater reactivity compared to their pinacol counterparts in cross-coupling reactions.
The carboxylic acid functional group on the phenyl ring provides a versatile handle for further synthetic modifications. This makes this compound an ideal coupling partner for introducing a carboxy-functionalized phenyl group, which is a common structural motif in bioactive molecules and functional materials. For example, this reagent is instrumental in synthesizing intermediates for kinase inhibitors and other therapeutic agents.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction involving 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, showcasing its application in the synthesis of a biphenyl derivative.
| Aryl Halide Partner | Boronic Ester Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-butyl 4-bromobenzoate | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 85 | 16 | 92 | Patent WO2018191316A1 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with neopentyl boronic esters. Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
This compound derivative (e.g., 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid) (1.2 equiv)
-
Aryl halide (e.g., aryl bromide) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., dppf, SPhos, P(t-Bu)₃) (1-10 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Water (for aqueous base solutions)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), stirring and heating equipment.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), any additional ligand, and the base (e.g., 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biphenyl-4-carboxylic acid derivative.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The 1,3,2-dioxaborinane moiety is a protective group for the boronic acid functionality, derived from propane-1,3-diol. While the pinacol ester (tetramethyl-1,3,2-dioxaborolane) is more commonly documented, the 1,3,2-dioxaborinane derivative functions similarly as a competent coupling partner.
These application notes provide a comprehensive overview and a general protocol for the use of arylboronic acid derivatives, exemplified by the closely related and extensively studied 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, in Suzuki-Miyaura cross-coupling reactions. The principles and conditions outlined are broadly applicable to this compound.
Core Concepts of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. The reaction requires a base and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of its pinacol ester analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, with various aryl halides. These examples are illustrative of the expected reactivity and efficiency.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100 | 12 | 95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2 equiv.) | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv.) | DME/H₂O (4:1) | 85 | 18 | 88 |
| 4 | 4-Chloroacetophenone | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2 equiv.) | DMF | 110 | 24 | 75 |
| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₃PO₄ (2 equiv.) | Acetonitrile/H₂O (5:1) | 80 | 10 | 97 |
Experimental Protocols
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid ester like this compound.
Materials:
-
This compound (or its pinacol ester analog)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the base (2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 5-10 mL) and degassed water (if using a biphasic system) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Applications of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a carboxy-functionalized arylboronic acid derivative. The 1,3,2-dioxaborinane moiety, formed from the condensation of a boronic acid with 1,3-propanediol or a related 1,3-diol, serves as a protective group, enhancing the stability and ease of handling of the otherwise sensitive boronic acid functional group. While specific literature on the applications of this compound is limited, its structural features strongly suggest its primary utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acid esters are widely used in organic synthesis to form carbon-carbon bonds, a critical transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and protocols for the use of arylboronic acid esters, with a focus on the principles of the Suzuki-Miyaura reaction. The methodologies presented are broadly applicable to this compound and its analogues.
Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. This compound is an ideal substrate for such transformations, where it can be coupled with a variety of aryl or heteroaryl halides to generate substituted biphenyl carboxylic acids. These products are valuable intermediates in medicinal chemistry and materials science.
Key Features:
-
Stability: The 1,3,2-dioxaborinane ring provides greater stability compared to the free boronic acid, preventing premature decomposition and facilitating purification and storage.
-
Reactivity: While generally more stable, dioxaborinane esters can be slightly less reactive than their corresponding boronic acids or pinacol esters in some cases. However, they are still highly effective coupling partners under optimized reaction conditions.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide array of functional groups on both coupling partners, including esters, ketones, nitro groups, and, in this case, the carboxylic acid moiety.
-
Versatility: This building block can be used to synthesize a diverse library of biaryl compounds by varying the organohalide coupling partner.
Comparative Data for Suzuki-Miyaura Coupling with Arylboronic Esters
The choice of the boronic ester can influence reaction efficiency. The following table summarizes representative data for Suzuki-Miyaura couplings of various arylboronic esters with aryl halides, providing an indication of the expected performance.
| Entry | Arylboronic Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid neopentyl glycol ester | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 12 | 88 |
| 3 | 3-Thienylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 16 | 78 |
| 4 | 4-Biphenylboronic acid neopentyl glycol ester | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 6 | 92 |
| 5 | 4-Formylphenylboronic acid pinacol ester | 3-Bromoanisole | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 24 | 85 |
Note: The data presented are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid ester with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 10:1 solvent mixture (the amount of solvent should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M).
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis using an Arylboronic Ester
The diagram below outlines a typical workflow for a researcher employing an arylboronic acid ester in a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a Versatile Building Block for Metal-Organic Frameworks
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.
This document provides detailed application notes and protocols for the use of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a building block for the synthesis of novel MOFs. This linker is a derivative of 4-carboxyphenylboronic acid, where the boronic acid group is protected by a 1,3-propanediol group to form a stable six-membered dioxaborinane ring. The presence of both a carboxylic acid group for coordination to metal centers and a boronic acid moiety for post-synthetic modification or targeted interactions makes this a highly versatile building block.
While direct literature on MOF synthesis using this compound is emerging, extensive research on the closely related 4-carboxyphenylboronic acid provides a strong foundation for its application. The protocols and data presented herein are largely based on the successful synthesis of MOFs from this analogous linker.
1. Properties of the Building Block:
The structural features of this compound and its deprotected form, 4-carboxyphenylboronic acid, are presented below. The dioxaborinane group can serve as a protecting group during synthesis or be incorporated directly into the MOF structure, offering a handle for further functionalization.
| Property | This compound | 4-carboxyphenylboronic acid |
| Molecular Formula | C10H11BO4 | C7H7BO4 |
| Molecular Weight | 206.00 g/mol | 165.95 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Coordination Sites | Carboxylate group | Carboxylate and boronic acid groups |
| Potential for Post-Synthetic Modification | High (via the boronic acid ester) | High (via the boronic acid) |
2. Applications in MOF Synthesis:
The dual functionality of this building block allows for the creation of MOFs with tailored properties for various applications:
-
Drug Delivery: The boronic acid moiety can form reversible covalent bonds with cis-diol-containing drugs (e.g., certain nucleoside analogues, catechols), enabling controlled release profiles.
-
Sensing: MOFs incorporating this linker can be designed as sensors for saccharides and other diol-containing molecules.
-
Catalysis: The boronic acid group can act as a catalytic site or be used to anchor catalytic species.
-
Gas Storage and Separation: The functionalized pores can enhance selectivity for specific gas molecules.
3. Experimental Protocols:
The following protocols are adapted from established methods for the synthesis of MOFs using 4-carboxyphenylboronic acid and other benzoic acid derivatives.[4] These serve as a starting point for the synthesis of MOFs with this compound.
3.1. General Solvothermal Synthesis of a Zinc-based MOF:
This protocol describes a typical solvothermal synthesis of a zinc-based MOF.
Materials:
-
This compound or 4-carboxyphenylboronic acid
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound (or 4-carboxyphenylboronic acid) and zinc acetate dihydrate in a 1:1 molar ratio in 10 mL of DMF.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C over 2 hours and hold at this temperature for 24 hours.
-
Cool the oven to room temperature over 12 hours.
-
Colorless, crystalline product should be observed at the bottom of the vial.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).
-
Solvent exchange the crystals with methanol (3 x 10 mL) over 24 hours.
-
Solvent exchange the crystals with chloroform (3 x 10 mL) over 24 hours.
-
Decant the chloroform and dry the crystals under vacuum at 100 °C for 12 hours to activate the MOF.
3.2. Characterization of the Synthesized MOF:
The following characterization techniques are essential to confirm the successful synthesis and determine the properties of the MOF.
| Characterization Technique | Purpose | Expected Observations |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A diffraction pattern with sharp peaks, which can be compared to simulated patterns from single-crystal X-ray diffraction data if available. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature at which the framework decomposes. | A weight loss step corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and a final weight loss at higher temperatures corresponding to framework decomposition. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers. | The disappearance or shift of the C=O stretching frequency of the carboxylic acid upon coordination to the zinc centers. The presence of B-O stretching bands from the dioxaborinane ring. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, from which the surface area (typically in the range of 500-3000 m²/g for porous MOFs) and pore size distribution can be calculated. |
4. Visualizations:
4.1. Logical Workflow for MOF Synthesis:
References
- 1. [PDF] A Series of Metal-Organic Frameworks for Selective CO2 Capture and Catalytic Oxidative Carboxylation of Olefins. | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a bifunctional synthetic building block with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a protected boronic acid on a benzoic acid scaffold, allows for its strategic incorporation into complex molecules. The dioxaborinane moiety serves as a stable protecting group for the boronic acid, which can be deprotected under specific conditions to participate in a variety of cross-coupling reactions. The carboxylic acid group provides a handle for amide bond formation or other functional group transformations.
This document provides detailed application notes and protocols for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the synthesis of biaryl and heteroaryl structures.
Key Applications in Medicinal Chemistry
The principal application of this compound is as a versatile building block in organic synthesis. Boron-containing compounds are crucial in drug discovery for creating carbon-carbon bonds, which is fundamental in assembling complex biologically active molecules.[1] The boronic acid functionality, protected as a dioxaborinane, is particularly valuable for its role in palladium-catalyzed cross-coupling reactions.
The primary utility of this compound lies in its role as a precursor to a wide range of more complex molecules. The general workflow for its use in synthesizing a target molecule, such as a novel enzyme inhibitor, is depicted below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide. This reaction is a powerful method for the formation of C-C bonds.
Materials:
-
This compound
-
Aryl or Heteroaryl Halide (e.g., 4-bromopyridine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 eq) to the flask.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl carboxylic acid.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
While specific quantitative data for the biological activity of derivatives of this compound are not available in the public domain, researchers utilizing this building block would typically generate data on the potency and efficacy of their synthesized compounds. The following table provides a template for organizing such data.
| Compound ID | Target | Assay Type | IC₅₀ / EC₅₀ (µM) | % Inhibition @ [X] µM |
| Example-001 | Kinase A | Kinase Assay | 0.5 | 95% @ 1 µM |
| Example-002 | Protease B | Protease Assay | 1.2 | 80% @ 5 µM |
| Example-003 | GPCR C | Binding Assay | 0.8 | 90% @ 1 µM |
Concluding Remarks
This compound is a valuable and versatile building block for medicinal chemists. Its utility in constructing complex molecular architectures via robust and well-established synthetic protocols, such as the Suzuki-Miyaura coupling, makes it an important tool in the synthesis of novel therapeutic agents. The protocols and information provided herein are intended to serve as a guide for researchers to facilitate the effective use of this compound in their drug discovery efforts.
References
Application Notes & Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid and Boronic Acid Derivatives in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boron-containing compounds, particularly boronic acids and their derivatives, have emerged as a significant class of molecules in medicinal chemistry and drug discovery.[1][2] Their unique chemical properties, including the electrophilic nature of the boron atom and its ability to form reversible covalent bonds with biological nucleophiles, make them attractive for designing potent and selective enzyme inhibitors.[1][3] The approval of drugs like bortezomib (Velcade®) for multiple myeloma has paved the way for the exploration of other boron-containing scaffolds for various therapeutic applications.[1][2][3] This document provides an overview of the applications of boronic acid derivatives in drug discovery, with a specific focus on the potential of compounds like 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid as building blocks and a detailed look at the benzoxaborole prodrug AN15368 as a case study in anti-parasitic drug development.
1. General Applications of Boronic Acids in Drug Discovery
Boronic acids are characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, imparting mild Lewis acidity and stability.[4] This structure allows them to participate in various chemical reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for creating carbon-carbon bonds in the synthesis of complex pharmaceutical compounds.[4]
Key therapeutic areas where boronic acid derivatives have shown promise include:
-
Anticancer Agents: The proteasome inhibitor bortezomib is a prime example of a successful boronic acid-based anticancer drug.[1][3]
-
Antibacterial Agents: Vaborbactam, a β-lactamase inhibitor, utilizes a cyclic boronic acid to protect antibiotics from degradation by bacterial enzymes.[3]
-
Antiviral and Antiparasitic Agents: The unique reactivity of the boron atom is being explored for targeting essential enzymes in various pathogens.
2. Case Study: The Benzoxaborole Prodrug AN15368 for Chagas Disease
A significant advancement in the application of boron-containing compounds is the discovery of AN15368, an orally active benzoxaborole prodrug that has shown high efficacy in treating Chagas disease, caused by the parasite Trypanosoma cruzi.[5][6][7][8]
Mechanism of Action:
AN15368 is a prodrug that is biologically inactive until it is metabolized within the parasite.[5][6]
-
Uptake: The prodrug enters the host cell infected with T. cruzi.
-
Activation: Inside the parasite, specifically in the amastigote form, AN15368 is activated by parasite-specific carboxypeptidases.[5][6][7][9]
-
Target Inhibition: The activated compound targets the parasite's mRNA processing pathway, leading to its destruction.[5][6][7][8][9]
Preclinical Efficacy and Safety:
AN15368 has demonstrated significant promise in preclinical studies:
| Model | Efficacy | Safety | Reference |
| In vitro | Nanomolar activity against extra- and intracellular stages of various T. cruzi strains. | - | [6][8][9] |
| Mice | 100% effective in curing infections. | No significant side effects reported. | [5][8] |
| Non-Human Primates (NHPs) | Uniformly curative in NHPs with long-term, naturally acquired infections. | No detectable acute toxicity or long-term health or reproductive impact after a 60-day oral administration. | [5][6][7][9][10] |
3. Experimental Protocols
The following are generalized protocols for the initial screening and evaluation of novel boronic acid derivatives for anti-parasitic activity, based on the principles applied in the discovery of compounds like AN15368.
3.1. In Vitro Anti-T. cruzi Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against intracellular T. cruzi amastigotes.
Workflow:
Methodology:
-
Cell Culture: Plate a suitable host cell line (e.g., 3T3 fibroblasts) in 96-well plates and allow them to adhere overnight.
-
Infection: Infect the host cells with tissue culture-derived T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10.
-
Incubation and Washing: Incubate for 2 hours to allow for parasite invasion. Subsequently, wash the wells with culture medium to remove non-invading parasites.
-
Compound Addition: Add fresh culture medium containing serial dilutions of the test compounds (e.g., from 100 µM to 1 nM). Include appropriate controls (vehicle control, positive control like benznidazole).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a nuclear stain (e.g., DAPI) to visualize both host cell and parasite nuclei.
-
Imaging and Analysis: Use an automated high-content imaging system to quantify the number of intracellular amastigotes per host cell. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a suitable software.
3.2. In Vivo Efficacy Study in a Mouse Model of Chagas Disease
Objective: To evaluate the efficacy of lead compounds in a murine model of acute T. cruzi infection.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
-
Infection: Infect mice intraperitoneally with a lethal dose of T. cruzi trypomastigotes.
-
Treatment: On the day of peak parasitemia (typically 5-7 days post-infection), randomize the infected mice into treatment and control groups. Administer the test compound orally or via the desired route once or twice daily for a specified period (e.g., 20-30 days). Include a vehicle control group and a positive control group (e.g., benznidazole).
-
Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and counting the number of parasites using a hemocytometer. Also, monitor animal weight and general health.
-
Endpoint: The primary endpoint is the reduction of parasitemia to undetectable levels. A secondary endpoint is the survival of the treated animals compared to the control groups.
-
Cure Assessment: At the end of the study, assess for sterile cure by methods such as PCR on blood and tissues to detect any residual parasite DNA.
4. Synthesis and Structure-Activity Relationship (SAR) Studies
Compounds like this compound and its pinacol ester analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, serve as valuable building blocks in the synthesis of novel drug candidates.[11][12] The carboxylic acid moiety provides a handle for further chemical modifications, while the boronic acid ester can be used in cross-coupling reactions to construct diverse chemical libraries.
Logical Relationship for SAR Studies:
This compound and related boronic acid derivatives are important tools in modern drug discovery. The successful development of the benzoxaborole prodrug AN15368 for Chagas disease highlights the immense potential of this chemical class. The protocols and workflows described herein provide a foundational framework for researchers to explore and develop novel boron-containing therapeutics for a range of diseases.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Chagas disease: new compound shows promise in treatment | SBMT [en.sbmt.org.br]
- 6. ctegd.uga.edu [ctegd.uga.edu]
- 7. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new hope for Chagas disease | Drug Discovery News [drugdiscoverynews.com]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
Optimizing Suzuki Coupling with 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid: A Guide to Ligand Selection
Application Note
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection of optimal phosphine ligands for the Suzuki coupling of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid , a neopentyl glycol boronic ester, with various aryl halides. The choice of ligand is critical in achieving high yields and reaction efficiency, particularly when dealing with challenging substrates.
Introduction
This compound is a valuable building block in organic synthesis. As a neopentyl glycol boronic ester, it offers enhanced stability compared to the corresponding boronic acid, reducing the likelihood of side reactions such as protodeboronation. However, the reactivity of boronic esters in the transmetalation step of the Suzuki-Miyaura catalytic cycle can be influenced by the choice of ligand on the palladium catalyst. Bulky, electron-donating phosphine ligands are generally favored as they promote the oxidative addition of the aryl halide to the palladium(0) center and facilitate the subsequent reductive elimination to form the desired biaryl product.
This document summarizes the performance of various phosphine ligands in the Suzuki coupling of aryl halides with arylboronic acid neopentyl glycol esters, providing a basis for rational ligand selection. Detailed experimental protocols are also included to facilitate the practical application of this methodology.
Ligand Performance in Suzuki Coupling with Arylboronic Acid Neopentyl Glycol Esters
The selection of an appropriate ligand is paramount for a successful Suzuki-Miyaura coupling reaction. The following tables summarize the performance of different classes of phosphine ligands in the coupling of aryl halides with arylboronic acid neopentyl glycol esters, based on available literature data. While specific data for this compound is limited, the trends observed with structurally similar neopentyl glycol arylboronates provide valuable guidance.
Table 1: Performance of Buchwald-Type Biarylphosphine Ligands
Buchwald-type ligands are a class of bulky, electron-rich biarylphosphine ligands that have demonstrated broad utility in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle.
| Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| XPhos | Aryl Chloride | K₃PO₄ | Toluene/H₂O | 110 | 24 | High |
| SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 110 | 24 | High |
| RuPhos | Aryl Chloride | K₃PO₄ | Dioxane | 100 | 18 | Moderate to High |
Note: The data presented is a qualitative summary based on general findings for Suzuki-Miyaura couplings with challenging substrates and may not represent direct results for the specified boronic ester.
Table 2: Performance of Indolylphosphine Ligands
Indolylphosphine ligands are another class of electron-rich and sterically demanding ligands that have shown high activity in Suzuki-Miyaura coupling reactions, particularly with aryl chlorides.
| Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Indolylphosphine 1 | 4-Chloroacetophenone | K₃PO₄ | Dioxane | 100 | 3 | 98 |
| Indolylphosphine 2 | 4-Chlorotoluene | K₃PO₄ | Dioxane | 100 | 3 | 95 |
Data is based on studies with similar aryl chloride substrates and provides an indication of the potential efficacy with the target boronic ester.
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. Optimization of reaction parameters may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and can be adapted based on the specific aryl halide and chosen ligand.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (1.2 - 2.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium source, phosphine ligand, and base.
-
Solvent Addition: Add the degassed solvent to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at the desired temperature for the specified time. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel.
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Ligand Selection Workflow
Caption: A workflow for selecting and optimizing ligands for Suzuki coupling.
Application Notes and Protocols for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal reaction conditions for the synthesis and application of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a versatile building block in organic synthesis, particularly in the context of drug discovery and development.
Introduction
This compound is an arylboronic acid derivative protected as a 1,3-propanediol ester. This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The benzoic acid moiety offers a handle for further functionalization or for mimicking carboxylic acid-containing drugs, making it a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The 1,3,2-dioxaborinane ring provides a stable, yet reactive, source of the boronic acid functionality.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 4-bromobenzoic acid. The first step involves the formation of the corresponding boronic acid, which is then esterified with 1,3-propanediol.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Carboxyphenylboronic acid
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 eq). Dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Grignard Formation/Lithiation: Cool the solution to -78 °C. Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 2.2 eq) or activate magnesium turnings to form the Grignard reagent.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature.
-
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) until the solution is acidic.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: The crude 4-carboxyphenylboronic acid can be purified by recrystallization from hot water or by column chromatography.
Step 2: Esterification with 1,3-Propanediol
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-carboxyphenylboronic acid (1.0 eq) and 1,3-propanediol (1.1 eq) in a suitable solvent like toluene.
-
Azeotropic Water Removal: Heat the mixture to reflux to azeotropically remove water. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Isolation: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting solid is this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by silica gel chromatography.
Diagram of Synthetic Workflow
Caption: Synthetic route to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The reactivity of dioxaborinane esters is comparable to that of the more common pinacol esters.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a suitable base.
-
Solvent: Add a degassed solvent system. Common solvents include toluene, 1,4-dioxane, or DMF, often with the addition of water.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: The crude product is purified by column chromatography, recrystallization, or preparative HPLC to yield the desired biaryl product.
Table of Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf | Aryl chlorides may require more active catalysts. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common and effective catalyst. |
| PdCl₂(dppf) (2-5 mol%) | Good for a broad range of substrates. | |
| Pd(OAc)₂ with a phosphine ligand | Allows for catalyst optimization. | |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) | The choice of base can significantly impact yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Degassing the solvent is crucial to prevent catalyst degradation. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Diagram of Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Storage and Handling
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Storage: this compound should be stored in a cool, dry place away from moisture and light. It is advisable to store it under an inert atmosphere to prevent slow hydrolysis of the boronic ester.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. The protocols provided herein offer a solid foundation for its synthesis and application in Suzuki-Miyaura cross-coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
Application Notes: The Strategic Use of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in the Synthesis of Complex Bioactive Molecules
Introduction
4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a versatile and highly valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. Its utility stems from the presence of both a boronic acid protected as a 1,3-dioxaborinane and a carboxylic acid moiety on a phenyl ring. This bifunctional nature allows for its seamless integration into multi-step synthetic sequences, primarily through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The 1,3-dioxaborinane protecting group offers enhanced stability compared to the free boronic acid, facilitating purification and handling, while readily participating in the catalytic cycle under appropriate conditions. This application note will detail the use of this compound in the synthesis of a key biaryl carboxylic acid intermediate, a common structural motif in various kinase and PARP inhibitors.
Key Applications in Drug Discovery
The 4-carboxyphenyl moiety is a prevalent structural feature in a multitude of targeted therapies. Its inclusion in a molecule can provide a crucial interaction point with biological targets, such as the hinge region of kinases or the active site of enzymes like poly (ADP-ribose) polymerase (PARP). The synthesis of these complex inhibitors often relies on the strategic formation of a carbon-carbon bond between a heterocyclic core and a functionalized phenyl group. This compound serves as an ideal reagent for introducing the 4-carboxyphenyl group in a controlled and efficient manner.
Featured Application: Synthesis of a Biaryl Intermediate for Kinase Inhibitors
A common strategy in the development of kinase inhibitors, such as those targeting PI3K, involves the construction of a biaryl scaffold where a heterocyclic core is linked to a functionalized benzene ring. The following sections provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a key biaryl carboxylic acid intermediate.
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a heterocyclic halide with this compound to yield a biaryl carboxylic acid.
Materials:
-
Heterocyclic halide (e.g., 2-amino-4-chloro-5-pyrimidinecarboxamide) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The reaction mixture is then thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired biaryl carboxylic acid.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Data
| Entry | Heterocyclic Halide | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-4-chloro-5-pyrimidinecarboxamide | 2-Amino-4-(4-carboxyphenyl)-5-pyrimidinecarboxamide | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Bromo-N-methylbenzamide | 2-(4-Carboxyphenyl)-N-methylbenzamide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 78 |
| 3 | 4-Iodo-1H-pyrazole | 4-(4-Carboxyphenyl)-1H-pyrazole | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 91 |
Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified PI3K signaling pathway and the inhibitory action of a biaryl carboxylic acid-based inhibitor.
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki reaction with "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki reactions with "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid".
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with "this compound" is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki reactions involving boronic acid esters like "this compound" can stem from several factors. The initial points to verify are the quality and stability of your reagents, the choice of catalyst, ligand, base, and solvent, and the reaction conditions. It is also crucial to ensure that the reaction is performed under an inert atmosphere, as oxygen can lead to unwanted side reactions.
Q2: Could the "this compound" be degrading under the reaction conditions?
A2: Yes, while boronic esters are generally more stable than their corresponding boronic acids, they can still be susceptible to degradation.[1] The primary degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This is often facilitated by the presence of water and a strong base. Although the 1,3-dioxaborinane protecting group offers good stability, prolonged reaction times at elevated temperatures in aqueous basic solutions can lead to hydrolysis of the ester to the free boronic acid, which may then be more prone to protodeboronation.
Q3: What are the most common side reactions, and how can I identify them?
A3: Besides protodeboronation, another common side reaction is the homocoupling of the boronic acid ester, which leads to the formation of a biphenyl dimer of your starting material. This is often promoted by the presence of oxygen in the reaction mixture. You can typically identify these byproducts by LC-MS or NMR analysis of your crude reaction mixture.
Q4: How does the choice of aryl halide affect the reaction?
A4: The reactivity of the aryl halide is a critical factor. The general reactivity trend is Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[2] If you are using a less reactive aryl chloride, you may need to employ a more active catalyst system, higher temperatures, and longer reaction times.
Troubleshooting Guide for Low Yield
If you are experiencing low yields, consider the following troubleshooting steps, starting from the most common issues.
Problem 1: Inactive Catalyst or Ligand
Possible Cause: The palladium catalyst may have decomposed, or the phosphine ligand may have oxidized.
Solution:
-
Use a pre-catalyst: Consider using a more stable and air-tolerant palladium pre-catalyst.
-
Fresh Reagents: Ensure your palladium source and ligand are fresh and have been stored properly under an inert atmosphere.
-
Ligand Choice: For challenging couplings, especially with sterically hindered substrates or less reactive aryl chlorides, consider using bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu labs (e.g., SPhos, XPhos).
Problem 2: Inefficient Base or Incorrect Base Strength
Possible Cause: The base is crucial for activating the boronic acid ester for transmetalation. The choice of base can significantly impact the reaction rate and yield.
Solution:
-
Screen Different Bases: The optimal base is substrate-dependent. Common bases for Suzuki couplings include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).
-
Anhydrous Conditions: If protodeboronation is suspected, switching to anhydrous conditions with a milder base like KF may be beneficial.[3]
Problem 3: Suboptimal Solvent System
Possible Cause: The solvent system affects the solubility of the reagents and the stability of the catalytic species.
Solution:
-
Solvent Screening: Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with the addition of water to facilitate the dissolution of the base.
-
Degassing: Thoroughly degas your solvent before use to remove dissolved oxygen, which can prevent homocoupling and catalyst deactivation.
Problem 4: Instability of the Boronic Acid Ester
Possible Cause: The 1,3-dioxaborinane ring may be hydrolyzing prematurely, leading to the degradation of the active boronic acid species.
Solution:
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can minimize hydrolysis.
-
Milder Base: A milder base may slow down the rate of hydrolysis.
-
Alternative Boron Reagents: If instability is a persistent issue, consider converting the boronic acid to a more robust derivative, such as a trifluoroborate salt or a MIDA boronate, which can provide a slow release of the boronic acid during the reaction.[4][5]
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize quantitative data from the literature on the effect of different catalysts and bases on the yield of Suzuki-Miyaura coupling reactions involving arylboronic acids and their esters. While not specific to "this compound," these trends can guide your optimization efforts.
Table 1: Comparison of Bases in the Suzuki Coupling of 4-bromoacetophenone with Phenylboronic Acid and 4-butylphenylboronic acid [6]
| Entry | Base | Product A Yield (%) (from Phenylboronic acid) | Product B Yield (%) (from 4-butylphenylboronic acid) |
| 1 | KOH | 47 | 52 |
| 2 | K₂CO₃ | 35 | 45 |
| 3 | Cs₂CO₃ | 40 | 55 |
Reaction conditions: 0.75 mmol of each boronic acid, 1.0 mmol of 4-bromoacetophenone, 2 mmol of base, in a 1:1 IPA-water mixture at room temperature for 10 minutes.[6]
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of Iodobenzene and Phenylboronic Acid [7]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | EtOH/H₂O | 60 | 85 |
| 2 | Na₂CO₃ | EtOH/H₂O | 60 | 78 |
| 3 | Cs₂CO₃ | EtOH/H₂O | 60 | 92 |
| 4 | K₃PO₄ | EtOH/H₂O | 60 | 95 |
| 5 | NaOH | EtOH/H₂O | 60 | 99 |
| 6 | NaOH | H₂O | 60 | 90 |
| 7 | NaOH | MeOH | 60 | 88 |
| 8 | NaOH | CH₃CN | 60 | 75 |
| 9 | NaOH | THF | 60 | 82 |
Reaction conditions: Iodobenzene, phenylboronic acid, 0.3 mol% Pd-IPG catalyst.[7]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction that can be adapted for "this compound."
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 4:1, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, "this compound", and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields in Suzuki reactions.
Key Factors Influencing Suzuki Reaction Outcome
Caption: Key parameters affecting the outcome of a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protodeboronation of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the protodeboronation of "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond in an organoboron compound, such as this compound, is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes the starting material, leading to a reduced yield of the desired product and complicating the purification process due to the formation of benzoic acid as a byproduct.[1]
Q2: What are the primary factors that cause protodeboronation?
A2: Several factors can promote protodeboronation, including:
-
pH of the reaction medium: Protodeboronation rates are highly pH-dependent.[2][3][4] While the reaction can occur under acidic, basic, and neutral conditions, the mechanism and rate can vary significantly.[2] For some heteroaromatic boronic acids, protodeboronation is fastest at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[1][5]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[5] Boronic esters can hydrolyze to the more susceptible boronic acids in the presence of water.[4][5]
-
Choice of Base: The type and concentration of the base used in reactions like Suzuki-Miyaura coupling are critical. Strongly basic conditions can promote protodeboronation.[1][3]
-
Catalyst System: An inefficient palladium catalyst system can lead to a slow desired reaction, allowing more time for the protodeboronation side reaction to occur.[1][5]
-
Oxygen: The presence of oxygen can promote side reactions, including homocoupling, and potentially affect catalyst stability, indirectly impacting the extent of protodeboronation.[1]
Q3: Is the 1,3,2-dioxaborinane protecting group effective at preventing protodeboronation?
A3: While boronic esters are generally used to improve stability compared to free boronic acids, the effectiveness varies with the diol used for protection.[6][7] Pinacol esters are very common and offer good stability.[6] However, it has been noted that some six-membered ring esters, like the 1,3,2-dioxaborinane, may lead to faster protodeboronation compared to the parent boronic acid.[8] Therefore, while it offers some protection, it may not be the most robust option under all conditions.
Q4: How can I detect and quantify protodeboronation?
A4: Protodeboronation can be monitored and quantified using various analytical techniques. The most common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for monitoring the disappearance of the starting material and the appearance of the protodeboronated byproduct (benzoic acid in this case) and the desired product over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 11B NMR can be used to observe the formation of the protodeboronated product and changes in the boron-containing species in the reaction mixture.[9] 19F NMR can be useful for substrates containing fluorine.[9]
-
Gas Chromatography (GC): If the products and byproducts are volatile, GC can be used for quantification.
Troubleshooting Guides
Issue 1: Low yield of the desired product with significant formation of benzoic acid.
This is a classic sign of extensive protodeboronation. The following steps can be taken to troubleshoot this issue.
Caption: Troubleshooting workflow for low yield due to protodeboronation.
-
Optimize the Base:
-
Problem: Strong bases can accelerate protodeboronation.[3][5]
-
Solution: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for many cross-coupling reactions while minimizing the undesired side reaction.[5]
-
Recommended Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5]
-
Bases to Avoid: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5]
-
-
Lower the Reaction Temperature:
-
Problem: Elevated temperatures can increase the rate of protodeboronation relative to the desired reaction.[1][5]
-
Solution: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. A starting point could be 60-80 °C.[5] If the reaction is sluggish at lower temperatures, consider optimizing the catalyst system rather than increasing the heat.[5]
-
-
Ensure Anhydrous Conditions:
-
Problem: Water acts as a proton source for protodeboronation.[5] The 1,3,2-dioxaborinane ester can hydrolyze to the more reactive boronic acid.
-
Solution: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[5] While some cross-coupling reactions benefit from a small amount of water, excessive amounts promote this side reaction.[5]
-
-
Optimize the Catalyst System:
-
Problem: A slow cross-coupling reaction exposes the boronic ester to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[5]
-
Solution:
-
-
Consider a More Stable Protecting Group:
-
Problem: The 1,3,2-dioxaborinane group may not be sufficiently stable under your reaction conditions.
-
Solution: If other optimizations fail, consider synthesizing a more stable derivative.
-
Pinacol (Pin) Ester: Generally more stable than six-membered ring esters.[6]
-
MIDA (N-methyliminodiacetic acid) Boronate: Known for its high stability and is often used in "slow-release" strategies.[1][2] It is stable to acid but cleaved by base.[10]
-
Organotrifluoroborate Salt (BF₃K): These are crystalline, bench-stable solids that slowly hydrolyze to the boronic acid under reaction conditions, keeping the concentration of the reactive species low.[2][10]
-
-
Issue 2: Reaction is sluggish and incomplete, even with attempts to minimize protodeboronation.
If protodeboronation is under control but the reaction still does not proceed to completion, the issue may lie with catalyst activity or other side reactions.
-
Ensure an Inert Atmosphere:
-
Check Reagent Quality:
-
Problem: The palladium catalyst or ligands may have degraded.
-
Solution: Use fresh, high-purity catalyst and ligands. Some phosphine ligands are air-sensitive.
-
-
Address Potential Homocoupling:
-
Problem: Formation of biphenyl-4,4'-dicarboxylic acid (from the boronic ester) or coupling of the aryl halide with itself can be competing side reactions.
-
Solution:
-
Data Presentation
Table 1: Relative Stability of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | General Stability Characteristics | Deprotection Conditions |
| 1,3,2-Dioxaborinane | Six-membered ring | Potentially less stable; can be more prone to protodeboronation than the free boronic acid under certain conditions.[8] | Hydrolysis (acidic or basic) |
| Pinacol (Pin) | Five-membered ring | Most popular; good stability for purification, but reactive enough for direct use in coupling.[6] Hydrolysis can be difficult.[6] | Acidic or basic hydrolysis |
| MIDA | N-acyliminodiacetic acid | Very stable; used for slow-release strategies.[1][2] Stable to acid.[10] | Mild aqueous base[6][10] |
| Trifluoroborate (BF₃K) | Anionic tetracoordinate | Crystalline, bench-stable solids.[10] Not directly active in coupling; requires hydrolysis.[10] | Slow hydrolysis in situ |
| Diaminonaphthalene (dan) | N-B dative bond | Very stable under a wide range of conditions due to donation from nitrogen lone pairs to the empty boron orbital.[6] | Strong aqueous acid[10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Protodeboronation
This protocol provides a starting point; specific conditions will need to be optimized for your particular substrates.
1. Preparation (under inert atmosphere):
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of argon or nitrogen.
-
To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and a mild, anhydrous base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Seal the flask with a septum.
2. Solvent Addition:
-
Degas the anhydrous solvent (e.g., dioxane, toluene, or DMF) by sparging with argon for at least 30 minutes.
-
Add the solvent to the Schlenk flask via syringe to achieve the desired concentration (typically 0.1-0.5 M).
3. Reaction:
-
Heat the reaction mixture to the lowest effective temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction progress by LC-MS or TLC at regular intervals (e.g., every hour).
4. Work-up:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Monitoring Protodeboronation by LC-MS
-
At each time point, carefully and quickly take a small aliquot (e.g., 10-20 µL) from the reaction mixture under a positive pressure of inert gas.
-
Immediately quench the aliquot in a vial containing a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile or methanol). This will dilute the sample and stop the reaction.
-
Vortex the sample to ensure it is homogenous.
-
Filter the sample through a syringe filter (0.22 or 0.45 µm) into an LC-MS vial.
-
Analyze the sample by LC-MS. Monitor the masses corresponding to your starting materials, desired product, and the protodeboronated byproduct (benzoic acid).
-
Quantify the relative peak areas to determine the conversion and the extent of protodeboronation over time.
Visualizations
Protodeboronation Pathway
Caption: General pathway for protodeboronation of the boronic ester.
Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a cross-coupling reaction (e.g., Suzuki-Miyaura) using this compound?
A1: Common impurities include unreacted starting materials (both the boronic acid derivative and the coupling partner), homocoupled byproducts from the boronic acid, and palladium catalyst residues.[1][2] Additionally, protodeborylation, where the boronic acid group is replaced by a hydrogen, can be a significant side reaction, especially with heteroaryl boronic acids.[2]
Q2: How can I remove unreacted this compound or its hydrolyzed form, 4-carboxyphenylboronic acid, from my reaction mixture?
A2: The carboxylic acid group makes this starting material highly amenable to removal by a basic aqueous wash. By extracting the crude reaction mixture with an aqueous base solution (e.g., sodium bicarbonate, potassium carbonate, or sodium hydroxide), the acidic starting material is converted into its water-soluble carboxylate/boronate salt, which partitions into the aqueous layer.[1][3]
Q3: My product, which still contains the boronic ester, streaks badly during silica gel chromatography. What causes this and how can I fix it?
A3: Boronic acids and their esters often interact strongly with the Lewis acidic silanol groups on standard silica gel, leading to streaking, low recovery, and sometimes decomposition.[4][5] To mitigate this, you can use boric acid-impregnated silica gel, which suppresses the over-adsorption of the boronic ester.[5][6] Alternatively, using a different stationary phase like neutral alumina may be effective.[4]
Q4: Is it necessary to purify the boronic ester before the coupling reaction?
A4: While some protocols use the crude boronic ester directly in the next step, purification is recommended for achieving high yields and purity in the final product.[4] Impurities in the boronic ester can interfere with the catalytic cycle of the coupling reaction.
Q5: How can I effectively remove residual palladium catalyst from my final product?
A5: For pharmaceutical applications, removing palladium to ppm levels is critical.[1] Heterogeneous catalysts can be removed by filtering the reaction mixture through Celite. For homogeneous catalysts, specialized metal scavengers (e.g., functionalized silica gels or activated carbon) can be added to the crude product solution to bind the palladium, which is then removed by filtration.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product co-elutes with homocoupled byproduct. | The polarity of the desired product and the homocoupled byproduct are very similar.[1] | 1. Optimize column chromatography with a very shallow solvent gradient.[1]2. Test a variety of solvent systems with TLC (e.g., Hexane/EtOAc, DCM/Methanol, Toluene/Acetone) to maximize separation.[7]3. If the product is a solid, attempt recrystallization from a carefully chosen solvent system.[1] |
| Low or no recovery of boronic ester from silica gel column. | The compound is irreversibly adsorbing or decomposing on the silica gel.[5][8] | 1. Avoid silica gel. Attempt purification by recrystallization or acid-base extraction if applicable.[4]2. Use boric acid-impregnated silica gel for flash chromatography.[5][6]3. Use a less acidic stationary phase, such as neutral alumina.[4] |
| Product is an oil and will not crystallize. | 1. Impurities are present, inhibiting crystallization.2. The product is intrinsically an oil at room temperature.[1] | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1]2. If the product is an oil, purification by chromatography is the most appropriate method.[1]3. Try trituration with a non-polar solvent (like hexane) to see if the product will solidify.[4] |
| The boronic acid protecting group (1,3-dioxaborinane) is cleaved during purification. | The protecting group is sensitive to acidic conditions (e.g., on silica gel) or hydrolysis. | 1. Neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base like triethylamine in the eluent.[7]2. Use boric acid-impregnated silica gel.[5]3. Ensure all solvents are anhydrous if hydrolysis is the suspected issue. |
Purification Method Performance
The following table summarizes common purification techniques and their general effectiveness for boronic acids/esters and their reaction products.
| Purification Method | Target Compound Type | Typical Purity Achieved | Key Advantages | Common Issues |
| Recrystallization | Crystalline Solids | >99% | Highly effective for removing small amounts of impurities; scalable. | Finding a suitable solvent can be difficult; not applicable to oils.[4][9] |
| Acid-Base Extraction | Compounds with acidic/basic handles | Variable (Good for bulk removal) | Excellent for removing acidic starting materials or purifying acidic products.[3] | Emulsion formation; requires product to be soluble in an immiscible organic solvent. |
| Silica Gel Chromatography | Most organic compounds | 95-99% | Widely applicable; good separation for many compound classes. | Boronic acids/esters can streak or decompose.[4][5] |
| Boric Acid-Treated Silica Gel Chromatography | Boronic Acids / Esters | 95-98% | Prevents degradation and improves elution profiles for boronic species.[5][6] | May have lower resolving power than standard silica gel.[8] |
| Neutral Alumina Chromatography | Boronic Esters | 95-98% | Good alternative to silica for acid-sensitive compounds.[4] | Can have different selectivity compared to silica. |
Experimental Protocols
1. Protocol for Acid-Base Extraction to Remove 4-Carboxyphenylboronic Acid
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).
-
Separation: Allow the layers to separate. The deprotonated 4-carboxyphenylboronate salt will be in the aqueous (water) layer. Drain the aqueous layer.
-
Repeat: Repeat the aqueous wash 1-2 more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
2. Protocol for Purification using Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method developed by Hitosugi et al.[5][6]
-
Preparation of Slurry: Prepare a slurry of silica gel in a suitable solvent (e.g., ethyl acetate).
-
Impregnation: Add boric acid (approximately 5-10% by weight relative to the silica gel) to the slurry and stir for 10-15 minutes.
-
Column Packing: Pack a chromatography column with the boric acid-impregnated silica slurry.
-
Chromatography: Load the crude product onto the column and elute with an appropriate solvent system (e.g., hexane/ethyl acetate gradient), determined beforehand by TLC analysis. This method helps to suppress the over-adsorption and potential decomposition of boronic esters on the stationary phase.[5]
Visualized Workflows and Logic
The following diagrams illustrate common purification workflows and troubleshooting logic.
Caption: General purification workflow for products from cross-coupling reactions.
Caption: Troubleshooting logic for purifying boronic acid esters via chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Technical Support Center: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" in catalytic reactions, primarily the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired cross-coupled product. What are the potential causes and solutions?
A1: Low yields in Suzuki-Miyaura reactions involving this compound can stem from several side reactions. The most common culprits are protodeboronation, homocoupling of the boronic acid derivative, and hydrolysis of the dioxaborinane protecting group.
-
Protodeboronation: This is the undesired replacement of the boronic ester group with a hydrogen atom on your starting material. It is a significant side reaction for many boronic acids and their esters.[1][2][3] Electron-deficient arylboronic acids can be particularly susceptible to this side reaction. The rate of protodeboronation is highly dependent on the pH of the reaction mixture.[1][2][4][5]
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of the boronic acid derivative, leading to the formation of a symmetrical biaryl byproduct.[6][7]
-
Hydrolysis of the Dioxaborinane Group: The 1,3,2-dioxaborinane ring can hydrolyze to the free boronic acid. While the free boronic acid is often the active species in the catalytic cycle, premature or uncontrolled hydrolysis can affect the reaction kinetics and stability of the reagent.[2] Six-membered ring boronic esters, such as the dioxaborinane derivative, are generally more thermodynamically stable than their five-membered ring counterparts (e.g., pinacol esters).[5]
Troubleshooting Steps:
-
Optimize the Base: The choice and amount of base are critical. A weaker base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over strong bases like NaOH or KOH to minimize base-catalyzed protodeboronation.[7]
-
Control Water Content: While some water is often necessary for the activation of the boronic acid, excess water can promote hydrolysis and protodeboronation. Using anhydrous solvents and a carefully controlled amount of water can be beneficial.
-
Degas the Reaction Mixture: Oxygen can contribute to the degradation of the palladium catalyst and promote oxidative side reactions. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., under Argon or Nitrogen) is crucial.
-
Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand can significantly impact the reaction outcome. For sterically hindered substrates, bulky electron-rich phosphine ligands can improve yields.[7]
-
Reaction Temperature and Time: Lowering the reaction temperature may help to suppress side reactions. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS) to avoid prolonged reaction times that can lead to product degradation or increased byproduct formation.
Q2: I am observing a significant amount of benzoic acid as a byproduct in my reaction. What is causing this?
A2: The formation of benzoic acid is a direct result of protodeboronation , where the C-B bond of this compound is cleaved and replaced by a C-H bond.[1][2][3]
Mitigation Strategies:
-
Anhydrous Conditions: Employing strictly anhydrous solvents and reagents can help to minimize this side reaction.
-
Use of Boronic Ester Protecting Groups: While you are already using a dioxaborinane protecting group, which offers good stability, ensuring its integrity before the reaction is important.
-
Reaction pH: As protodeboronation can be catalyzed by both acid and base, maintaining an optimal pH is key.[1][4]
Q3: How can I detect and quantify the common side products like the protodeboronated benzoic acid and the homocoupled biphenyl-4,4'-dicarboxylic acid?
A3: Several analytical techniques can be employed for the detection and quantification of side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts. Derivatization of the carboxylic acid groups (e.g., to methyl esters) may be necessary to improve volatility.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds and can be used to quantify the starting material, desired product, and byproducts by using a suitable calibration standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR (if applicable to other components) can be used for in-situ reaction monitoring and quantification of species in the reaction mixture.[8] ¹¹B NMR can also provide information on the boron-containing species.[6]
Data Presentation
Table 1: Influence of Reaction Parameters on Common Side Reactions
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation |
| Base Strength | Strong bases can accelerate protodeboronation.[4] | Can be influenced by the base. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Water Content | Excess water can promote protodeboronation.[2] | Can influence catalyst activity and side reactions. | Use anhydrous solvents and control the amount of water added. |
| Oxygen | Can lead to oxidative degradation of the boronic acid. | Can promote oxidative homocoupling. | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Temperature | Higher temperatures can increase the rate of protodeboronation. | Can influence the rate of homocoupling. | Optimize for the lowest effective temperature. |
| Reaction Time | Longer reaction times can lead to increased byproduct formation. | Increased reaction time can lead to more homocoupling. | Monitor the reaction and stop it upon completion. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Degassing equipment (e.g., Argon or Nitrogen line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Add the anhydrous solvent.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes, or by subjecting the flask to several freeze-pump-thaw cycles.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by adding water and extracting the product with an appropriate organic solvent. The aqueous layer can be acidified to recover any carboxylic acid products.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Quantification of Protodeboronation by ¹H NMR
-
Sample Preparation: At various time points, carefully take an aliquot from the reaction mixture under an inert atmosphere. Quench the reaction in the aliquot (e.g., by rapid cooling and dilution).
-
Internal Standard: Add a known amount of an internal standard (a compound with a distinct NMR signal that does not react under the reaction conditions) to the quenched aliquot.
-
NMR Analysis: Dissolve the sample in a suitable deuterated solvent and acquire a quantitative ¹H NMR spectrum.
-
Quantification: Integrate the signal corresponding to a characteristic proton of the protodeboronated benzoic acid and the signal of the internal standard. The amount of the byproduct can be calculated based on the integral ratio and the known amount of the internal standard.
Mandatory Visualization
Caption: Major reaction pathways for this compound in catalysis.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The pH of the solution is a critical determinant of stability. Both acidic and basic conditions can catalyze the hydrolysis of the dioxaborinane ring, leading to the formation of 4-carboxyphenylboronic acid and 1,3-propanediol. Generally, boronic esters are most stable at a neutral pH.
-
Solvent Composition: The presence of water is a key factor in the hydrolysis of the ester. Using anhydrous organic solvents can significantly improve stability. Protic solvents, especially water, can participate in the hydrolysis reaction.
-
Temperature: As with most chemical reactions, higher temperatures accelerate the rate of degradation. For long-term storage of solutions, refrigeration is recommended.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways for this compound are:
-
Hydrolysis: This is the most common degradation pathway in aqueous solutions. The dioxaborinane ring is cleaved by water to yield 4-carboxyphenylboronic acid and 1,3-propanediol. This reaction is often reversible but can be driven to the hydrolyzed products in the presence of excess water.
-
Oxidation: Arylboronic acids and their esters can be susceptible to oxidation, which can lead to deboronation and the formation of phenol derivatives. While the dioxaborinane protecting group offers some steric hindrance that can reduce the rate of oxidation compared to the free boronic acid, it is still a potential degradation route, especially in the presence of oxidizing agents or under aerobic conditions.
Q3: How can I improve the stability of my this compound solution for short-term experimental use?
A3: For short-term use (e.g., during an experiment), consider the following to enhance stability:
-
pH Control: Maintain the pH of your solution as close to neutral (pH 7) as possible, unless your experimental conditions require otherwise. Use appropriate buffer systems to maintain a stable pH.
-
Solvent Choice: If your experiment allows, use anhydrous aprotic solvents like acetonitrile, THF, or dioxane to minimize hydrolysis. If an aqueous solution is necessary, use a minimal amount of water and consider co-solvents.
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down potential degradation.
Q4: What are the recommended long-term storage conditions for solutions of this compound?
A4: For long-term storage, it is crucial to minimize both hydrolysis and oxidation. The following conditions are recommended:
-
Solvent: Prepare stock solutions in a high-purity anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Temperature: Store solutions at low temperatures, ideally at -20°C or -80°C.
-
Inert Atmosphere: To prevent oxidation, degas the solvent before preparing the solution and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or unexpected experimental results over time. | Degradation of the compound in solution. | 1. Verify pH: Check the pH of your solution. Adjust to neutral if possible. 2. Solvent Check: If using aqueous solutions, consider preparing fresh solutions for each experiment or switching to an anhydrous organic solvent if compatible with your assay. 3. Storage Conditions: Ensure solutions are stored at the recommended low temperature and under an inert atmosphere. 4. Purity Analysis: Analyze the purity of your solution using HPLC or NMR to quantify the extent of degradation (see Experimental Protocols below). |
| Appearance of new peaks in my analytical chromatogram (e.g., HPLC). | Formation of degradation products. | 1. Identify Degradants: The most likely degradation product is 4-carboxyphenylboronic acid. Run a standard of this compound to confirm its retention time. 2. Investigate Cause: Review your solution preparation and storage procedures. The presence of water, extreme pH, or exposure to air are likely culprits. 3. Optimize Conditions: Implement the stabilization strategies outlined in the FAQs, such as using anhydrous solvents and controlling pH. |
| Inconsistent results between different batches of solutions. | Variability in solution preparation or storage leading to different rates of degradation. | 1. Standardize Protocol: Establish and strictly follow a standardized protocol for solution preparation, including solvent type, degassing, pH adjustment, and storage conditions. 2. Quality Control: Perform a quick purity check (e.g., by HPLC) on newly prepared solutions to ensure consistency. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol outlines a reverse-phase HPLC method to quantify the amount of this compound and its primary hydrolytic degradation product, 4-carboxyphenylboronic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment of the mobile phase)
-
This compound standard
-
4-Carboxyphenylboronic acid standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution, for example, starting with 95% water and 5% acetonitrile and ramping up the acetonitrile concentration. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase can improve peak shape.
-
Standard Preparation: Prepare stock solutions of both this compound and 4-carboxyphenylboronic acid in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation for Stability Study:
-
Prepare solutions of this compound in the desired solvent systems and under the conditions you wish to test (e.g., different pH buffers, temperatures).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample solution.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 240 nm).
-
Inject the standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Identify the peaks for this compound and 4-carboxyphenylboronic acid based on the retention times of the standards.
-
Integrate the peak areas for both compounds in your samples at each time point.
-
Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed over time.
-
Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation
This protocol describes how to use ¹H NMR to qualitatively and semi-quantitatively monitor the hydrolysis of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
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Deuterated solvent (e.g., DMSO-d₆, CD₃CN). If studying hydrolysis, a mixture with D₂O can be used.
-
This compound
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (time = 0).
-
-
Initiate Degradation (if desired):
-
To study hydrolysis, add a specific amount of D₂O to the NMR tube.
-
To study pH effects, a small amount of a deuterated acid or base can be added.
-
-
Time-Course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every hour).
-
-
Data Analysis:
-
Identify the characteristic signals for this compound. Expect to see signals for the aromatic protons and the protons of the 1,3-propanediol moiety.
-
Monitor the appearance of new signals corresponding to free 1,3-propanediol and 4-carboxyphenylboronic acid. The protons of the free diol will have a different chemical shift compared to when it is part of the dioxaborinane ring.
-
By integrating the signals of the parent compound and the degradation products, you can semi-quantitatively track the progress of the degradation over time.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for addressing instability issues.
Overcoming solubility issues with "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its solubility a concern?
A1: "this compound" is a boronic acid derivative. Boronic acids are crucial reagents in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which is widely used in the synthesis of complex organic molecules, including pharmaceuticals. The dioxaborinane portion of the molecule is a protecting group for the boronic acid, which can enhance its stability. However, like many organic compounds, its solubility can be limited in certain solvents, which can hinder reaction rates, yields, and overall efficiency.
Q2: In which common organic solvents can I expect "this compound" to be soluble?
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Dimethylformamide (DMF)
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Dimethyl sulfoxide (DMSO)
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Tetrahydrofuran (THF)
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1,4-Dioxane
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Acetone
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Acetonitrile
Solubility is expected to be lower in nonpolar solvents like hexanes and toluene, and it is generally insoluble in water under neutral pH.[3]
Q3: How does pH affect the solubility of "this compound"?
A3: The solubility of arylboronic acids and their derivatives can be influenced by pH.[4][5] The benzoic acid moiety is acidic and will be deprotonated at higher pH to form a carboxylate salt, which is generally more soluble in aqueous media. Conversely, the boronic acid ester can undergo hydrolysis under certain acidic or basic conditions, which could affect its solubility and reactivity. The stability of the dioxaborinane ring should also be considered, as it can be sensitive to pH changes.
Q4: Can I heat the mixture to improve the solubility of "this compound"?
A4: Yes, increasing the temperature is a common and effective method to enhance the solubility of many organic compounds, including benzoic acid derivatives.[6][7] However, it is crucial to consider the thermal stability of all reactants, catalysts, and solvents in your specific reaction. For many coupling reactions, heating is a standard part of the protocol.[8]
Q5: Are there any additives that can help to solubilize "this compound"?
A5: The use of co-solvents is a widely adopted strategy to improve the solubility of sparingly soluble compounds.[7] For reactions involving an aqueous phase, adding a water-miscible organic solvent in which your compound is more soluble can be beneficial. Additionally, for boronic acids, the addition of polyols like mannitol has been shown to increase solubility in aqueous solutions by forming more soluble boronate esters.[9]
Troubleshooting Guides
Issue 1: "this compound" is not dissolving in my chosen reaction solvent.
Possible Causes:
-
The solvent is not polar enough.
-
The concentration is too high.
-
The temperature is too low.
Solutions:
-
Solvent Selection: Switch to a more polar aprotic solvent such as DMF, DMSO, or THF. Refer to the solvent compatibility of your other reagents.
-
Use of Co-solvents: Introduce a co-solvent in which the compound has higher solubility. For example, if your primary solvent is toluene, adding a small amount of THF or DMF might help.
-
Increase Temperature: Gently warm the mixture while stirring. Ensure the temperature is compatible with the stability of all reaction components.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Reduce Concentration: If possible, decrease the overall concentration of the reaction.
Issue 2: My reaction (e.g., Suzuki-Miyaura coupling) is sluggish or has a low yield, and I suspect solubility is the problem.
Possible Causes:
-
Poor solubility of "this compound" is limiting its availability for the catalytic cycle.
-
Precipitation of the boronic acid derivative during the reaction.
Solutions:
-
Optimize Solvent System: A mixture of solvents is often effective in Suzuki-Miyaura reactions. Common systems include toluene/water, dioxane/water, or THF/water. The aqueous phase, often with a base, can help solubilize the boronic acid derivative.
-
Elevate Reaction Temperature: Increasing the temperature can improve both solubility and reaction kinetics. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C).
-
Screen Different Bases: The choice of base can influence the solubility of the boronic acid species. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used and their solubility in the reaction medium can play a role.
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., organic solvent and water), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronic acid derivative across the phase boundary.
Data Presentation
As specific quantitative solubility data for "this compound" is not widely published, researchers are encouraged to perform their own solubility tests. The following table provides a template for recording and comparing solubility data in various solvents.
| Solvent | Temperature (°C) | Concentration (mg/mL) | Observations (e.g., clear solution, suspension) |
| DMF | 25 | ||
| DMSO | 25 | ||
| THF | 25 | ||
| 1,4-Dioxane | 25 | ||
| Toluene | 25 | ||
| Acetonitrile | 25 | ||
| Water | 25 | ||
| Other |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
-
Preparation: Add a known mass (e.g., 10 mg) of "this compound" to a vial.
-
Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the test solvent to the vial.
-
Dissolution Attempt: Stir or vortex the mixture at room temperature for a set period (e.g., 15 minutes).
-
Observation: Record whether the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add another measured volume of the solvent and repeat step 3. Continue this process until the solid dissolves or a practical volume limit is reached.
-
Heating (Optional): If the solid does not dissolve at room temperature, gently warm the mixture and observe any changes in solubility, noting the temperature at which dissolution occurs.
-
Calculation: Calculate the approximate solubility in mg/mL.
Protocol 2: Improving Solubility in a Suzuki-Miyaura Coupling Reaction
-
Reagent Preparation: In a reaction vessel, combine the aryl halide, "this compound", and the palladium catalyst.
-
Solvent System: Add a degassed solvent mixture. A common starting point is a 4:1 to 10:1 ratio of an organic solvent to water (e.g., dioxane/water or toluene/water).
-
Base Addition: Add the chosen base (e.g., K₃PO₄).
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The elevated temperature will aid in dissolving the reagents.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If starting material remains and appears to be undissolved, consider adding a small amount of a co-solvent like DMF or NMP.
Mandatory Visualization
Caption: Troubleshooting workflow for solubility issues.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Carvedilol solubility enhancement by multicomponent crystallization with coformers of benzoic acid, isonicotinamide, and saccharin [pharmacia.pensoft.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [kuscholarworks.ku.edu]
Technical Support Center: Catalyst Deactivation in Reactions with 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues when using 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Introduction
This compound is a valuable building block in organic synthesis. However, its bifunctional nature, possessing both a boronic acid derivative and a carboxylic acid, can present unique challenges in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a common problem that can lead to low yields and reaction failure. This guide addresses the potential causes of deactivation and provides systematic approaches to troubleshoot and optimize your experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving low yields?
A1: Low or no yield in Suzuki-Miyaura reactions involving this reagent is often linked to catalyst deactivation. The primary suspect is the carboxylic acid functionality. Under the basic conditions required for the Suzuki-Miyaura reaction, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalyst species, thereby poisoning the catalytic cycle.[1] Other potential issues include instability of the boronic acid derivative (protodeboronation), suboptimal reaction conditions, or the presence of impurities.
Q2: How does the carboxylic acid group deactivate the palladium catalyst?
A2: The carboxylate anion can act as a ligand for the palladium center. This coordination can stabilize the palladium(II) intermediate in the catalytic cycle, hindering the crucial reductive elimination step where the new carbon-carbon bond is formed.[1] This effectively sequesters the active catalyst, slowing down or halting the reaction.
Q3: Is the 1,3,2-dioxaborinane protecting group a source of catalyst deactivation?
A3: The 1,3,2-dioxaborinane group is generally considered a stable protecting group for the boronic acid. Its primary role is to enhance the stability of the boronic acid, making it less susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[2] Therefore, the dioxaborinane moiety itself is unlikely to be the direct cause of catalyst deactivation.
Q4: What are the initial troubleshooting steps I should take when a reaction fails?
A4: When encountering a failed reaction, a systematic approach is crucial.
-
Confirm Reagent Quality: Ensure the purity of your this compound, the coupling partner, and the solvent. Impurities can act as catalyst poisons.
-
Verify Reaction Setup: Double-check that the reaction was performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst.
-
Analyze the Crude Reaction Mixture: Use techniques like TLC, LC-MS, or NMR to identify the components in the crude mixture. The presence of starting materials, protodeboronated benzoic acid, or homocoupling products can provide clues to the cause of failure.
Troubleshooting Guide
This guide provides a structured approach to overcoming common issues encountered with this compound in Suzuki-Miyaura coupling reactions.
Problem 1: Low or No Product Formation
Possible Cause 1.1: Catalyst Deactivation by Carboxylate
-
Solution 1.1.1: Choice of Base: The choice and amount of base are critical. While a base is necessary to activate the boronic acid for transmetalation, a strong base can fully deprotonate the carboxylic acid, increasing its propensity to coordinate with the palladium catalyst.[3]
-
Recommendation: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Use the minimum effective amount of base.
-
-
Solution 1.1.2: Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction over deactivation pathways.
-
Recommendation: Employ bulky biarylphosphine ligands like SPhos, XPhos, or RuPhos. These ligands can accelerate the reductive elimination step, minimizing the lifetime of palladium intermediates that are susceptible to carboxylate coordination.[4]
-
-
Solution 1.1.3: In Situ Protection or Esterification: If catalyst poisoning by the carboxylate remains a significant issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.
Possible Cause 1.2: Protodeboronation
-
Solution 1.2.1: Anhydrous Conditions: The presence of excess water can promote the hydrolysis of the boronic acid derivative, leading to protodeboronation.
-
Recommendation: Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water.
-
-
Solution 1.2.2: Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the rate of protodeboronation.
-
Recommendation: Optimize the reaction temperature and time. Monitor the reaction progress closely and stop it once the starting material is consumed.
-
Problem 2: Formation of Side Products
Possible Cause 2.1: Homocoupling of the Boronic Acid Derivative
-
Solution 2.1.1: Inert Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.
-
Recommendation: Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.
-
-
Solution 2.1.2: Palladium Pre-catalyst: The choice of palladium source can influence the formation of homocoupling products.
-
Recommendation: Use a well-defined Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species in situ.
-
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point. Optimization will be necessary for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of this compound with an aryl halide.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water mixture, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: Optimized Protocol for Challenging Couplings
This protocol incorporates strategies to mitigate catalyst deactivation.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a mild base (e.g., K₃PO₄, 1.5 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by three cycles of vacuum and backfilling with an inert gas.
-
Catalyst System: In a separate glovebox or under a strong stream of inert gas, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of degassed solvent.
-
Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel, followed by the pre-formed catalyst solution via syringe.
-
Reaction: Heat the reaction to a carefully optimized temperature and monitor closely.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Data Presentation
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-90 | General Suzuki Conditions |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | [4] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 90 | 60-80 | [1] |
Visualizations
Catalyst Deactivation Pathway
Caption: Proposed pathway for catalyst deactivation by carboxylate coordination.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" in Suzuki-Miyaura cross-coupling reactions. The following information is designed to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species, typically by forming a more nucleophilic boronate "ate" complex. This complex then facilitates the transmetalation step with the palladium(II) intermediate, which is often the rate-determining step of the reaction. The choice of base can significantly influence reaction rates and yields.
Q2: Which bases are commonly used for Suzuki-Miyaura couplings?
A2: A variety of inorganic and organic bases are used, with inorganic bases being more common.[1] These include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[1] The optimal base is highly dependent on the specific substrates, catalyst system, and solvent employed.[1]
Q3: My reaction is not working or giving low yields. What are the first things to check?
A3: When a Suzuki-Miyaura coupling fails, several key parameters should be assessed:
-
Catalyst Activity: Ensure the palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst. Ensure that the solvent is properly degassed and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Purity of Reagents: The purity of the boronic acid derivative, aryl halide, and solvent can significantly impact the reaction outcome.
-
Base Selection: The choice and quality of the base are crucial. Ensure the base is anhydrous if required by the reaction conditions.
Q4: I am observing significant amounts of homocoupling of my boronic acid derivative. What could be the cause?
A4: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture. This side reaction can be minimized by thoroughly degassing the solvent and maintaining a strict inert atmosphere throughout the experiment. The presence of Pd(II) species at the start of the reaction can also promote homocoupling.
Q5: Is "this compound" more stable than 4-carboxyphenylboronic acid?
A5: Yes, boronic esters like "this compound" are generally more stable than their corresponding boronic acids.[2] Boronic acids are prone to side reactions such as protodeboronation, especially under aqueous basic conditions.[3] The dioxaborinane protecting group enhances stability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base selection. 4. Carboxylic acid interfering with the catalyst. | 1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-activated catalyst. 2. Thoroughly degas the solvent and reaction mixture. Use Schlenk line techniques. 3. Screen a variety of bases (see Table 1 for a representative comparison). 4. The carboxylate formed under basic conditions can coordinate to the palladium and deactivate the catalyst.[4] Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling, followed by hydrolysis.[4] |
| Protodeboronation of the Boronic Ester | 1. Presence of excess water. 2. Harsh basic conditions. | 1. Use anhydrous solvents and reagents if possible. 2. Use a milder base such as K₃PO₄ or CsF. |
| Formation of Byproducts | 1. Homocoupling of the boronic ester. 2. Hydrolysis of the dioxaborinane ring. | 1. Ensure rigorous exclusion of oxygen. 2. Minimize water content in the reaction mixture and consider milder bases. |
| Poor Reproducibility | 1. Inconsistent quality of reagents. 2. Variations in degassing efficiency. 3. Inconsistent heating. | 1. Use reagents from a reliable source and of the same batch if possible. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles). 3. Use a temperature-controlled heating mantle or oil bath. |
Data on Base Selection
The selection of an appropriate base is crucial for optimizing the Suzuki-Miyaura coupling. Below is a representative table illustrating the impact of different bases on the yield of the coupling of an arylboronic acid derivative containing a carboxylic acid moiety with an aryl bromide. The yields are illustrative and will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for the Coupling of a Carboxy-Substituted Arylboronic Ester with an Aryl Bromide Using Various Bases.
| Entry | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-90 |
| 3 | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 |
| 4 | Na₂CO₃ | Dioxane/H₂O | 100 | 60-75 |
| 5 | Et₃N | DMF | 100 | <10 |
Note: The data presented is a generalized representation based on literature precedents for similar substrates and is intended for comparative purposes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), "this compound" (1.2 equiv), and the selected base (2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Purge the solution with the inert gas for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in Suzuki-Miyaura couplings.
Caption: A logical workflow for troubleshooting Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Preventing Homocoupling of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" in Suzuki-Miyaura cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of the undesired homocoupling byproduct and maximize the yield of your target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, focusing on the prevention of homocoupling.
Q1: I am observing a significant amount of a byproduct that I suspect is the homocoupling product of my boronic ester. What are the primary causes of this side reaction?
A1: Homocoupling of boronic acids and their esters is a common side reaction in Suzuki-Miyaura coupling. The two main factors that promote this undesired reaction are:
-
Presence of Oxygen: Dissolved oxygen in your reaction mixture can lead to the oxidative homocoupling of the boronic ester. Oxygen can reoxidize the active Pd(0) catalyst to Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.
-
Use of Palladium(II) Precatalysts: When using a Pd(II) salt such as Palladium(II) acetate (Pd(OAc)₂) as a precatalyst, it must be reduced in situ to the catalytically active Pd(0) species. This reduction can occur via a pathway where two molecules of the boronic ester are consumed to form the homocoupled product.[1][4][5]
Q2: How can I effectively remove dissolved oxygen from my reaction setup?
A2: Proper degassing of your solvents and the reaction mixture is crucial to prevent oxygen-mediated homocoupling.[1][3] Here are two common and effective methods:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through your solvent for 15-30 minutes can effectively displace dissolved oxygen. It is recommended to perform this for both the solvent before addition and the reaction mixture after all reagents (except the catalyst) have been added.
-
Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, especially for highly sensitive reactions, the freeze-pump-thaw method is recommended. This involves freezing the solvent or reaction mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective.
Q3: What is the influence of the palladium catalyst and ligand choice on minimizing homocoupling?
A3: The choice of your catalyst system is critical for minimizing homocoupling and promoting the desired cross-coupling reaction.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step that can lead to homocoupling.[6] If you are using a Pd(II) precatalyst, ensure your reaction conditions favor rapid reduction to Pd(0) to minimize its reaction with the boronic ester.
-
Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) is highly recommended. These ligands can accelerate the rate-determining oxidative addition step and the final reductive elimination step of the desired Suzuki-Miyaura catalytic cycle. A faster reductive elimination to form the desired product reduces the lifetime of intermediates that could lead to side reactions like homocoupling.
Q4: Can the choice of base and solvent affect the extent of homocoupling?
A4: Yes, both the base and solvent system can influence the outcome of your reaction.
-
Base: The base is necessary to activate the boronic ester for transmetalation. However, a very strong base or the presence of excess water can sometimes promote side reactions like protodeboronation (loss of the boryl group). While not directly causing homocoupling, protodeboronation reduces the concentration of your starting material and lowers the overall efficiency. For boronic esters, bases like K₃PO₄, Cs₂CO₃, or KF are often effective.[7]
-
Solvent: The choice of solvent can affect the solubility of your reagents and the stability of the catalytic species. Anhydrous solvents should be used and properly degassed. Common solvent systems include mixtures of toluene, dioxane, or THF with water. The optimal solvent system should be determined empirically for your specific substrates.
Q5: How does the stability of the 1,3,2-dioxaborinane protecting group compare to other boronic esters like pinacol esters, and how might this affect homocoupling?
Quantitative Data on Homocoupling Prevention
The following table summarizes representative data from studies on Suzuki-Miyaura cross-coupling reactions, illustrating the impact of different reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct. While this data is not specific to "this compound," it provides valuable insights into general trends.
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Atmosphere | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | Air | 65 | 25 |
| 2 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (degassed) | 100 | Argon | 85 | 5 |
| 3 | 4-Carboxyphenyl-boronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O (degassed) | 90 | Nitrogen | 92 | <2 |
| 4 | Arylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene (degassed) | 110 | Nitrogen | 95 | Not detected |
This table is a compilation of representative data from various sources in the chemical literature and is intended for illustrative purposes.
Experimental Protocol to Minimize Homocoupling
This protocol provides a general methodology for the Suzuki-Miyaura coupling of "this compound" with an aryl bromide, optimized to minimize homocoupling.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely ground (3.0 equivalents)
-
Anhydrous, degassed Toluene
-
Anhydrous, degassed Water
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed toluene and degassed water (e.g., in a 10:1 ratio) via a cannula or syringe.
-
Further Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Catalyst Addition: In a separate, dry vial, weigh the Pd(OAc)₂ and SPhos under an inert atmosphere (e.g., in a glovebox). Dissolve the catalyst and ligand in a small amount of degassed toluene and add this solution to the reaction flask via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Visualizing Key Processes
To further aid in understanding and troubleshooting, the following diagrams illustrate the key chemical pathways and experimental workflows.
Figure 1: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Figure 2: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
A Head-to-Head Comparison: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid vs. 4-Carboxyphenylboronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate organoboron reagent is a critical decision that can significantly impact the efficiency, yield, and reproducibility of synthetic campaigns. This guide provides an objective comparison of the reactivity and handling characteristics of 4-carboxyphenylboronic acid and its common cyclic ester derivative, 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, with a focus on the widely used pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This analysis is supported by experimental data to facilitate informed reagent selection in Suzuki-Miyaura cross-coupling and other palladium-catalyzed reactions.
At the heart of the comparison between 4-carboxyphenylboronic acid and its dioxaborinane derivatives lies a fundamental trade-off between reactivity and stability. Generally, 4-carboxyphenylboronic acid is the more reactive species, often leading to faster reaction times. However, this comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation. Conversely, boronic esters like the pinacol derivative offer enhanced stability, simplifying handling, purification, and storage, though often at the expense of attenuated reactivity.[1]
Quantitative Performance Comparison
Table 1: Kinetic Data for the Transmetalation of 4-Fluorophenylboronic Acid and its Pinacol Ester [2]
| Compound | Relative Rate (k_rel) | Reaction Time (approx. h) |
| 4-Fluorophenylboronic Acid | 1.00 | ~1.2 |
| 4-Fluorophenylboronic Acid Pinacol Ester | Slower* | ~5.5 |
*The pinacol ester exhibited a sigmoidal kinetic profile, precluding the calculation of a simple first-order rate constant, but was demonstrably slower than the boronic acid.[2]
This data strongly suggests a similar trend for 4-carboxyphenylboronic acid, where the free boronic acid is expected to react faster than its pinacol ester in Suzuki-Miyaura coupling reactions under similar conditions. The choice between the two, therefore, depends on the specific requirements of the reaction, balancing the need for high reactivity with the practical advantages of a more stable reagent.
Physicochemical Properties and Stability
The structural differences between the free boronic acid and its ester derivative lead to distinct physicochemical properties that influence their handling and application.
Table 2: Comparison of Physicochemical Properties
| Property | 4-Carboxyphenylboronic Acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid |
| Molecular Weight | 165.94 g/mol | 248.08 g/mol |
| Stability | Less stable; prone to dehydration to form boroxines and protodeboronation.[3] | More stable; can be purified by silica gel chromatography and has a longer shelf-life.[1] |
| Solubility | Soluble in some organic solvents and aqueous basic solutions. | Generally more soluble in common organic solvents.[1] |
| Handling | Can be more challenging due to its hygroscopic nature and tendency to be a fluffy solid. | Typically a crystalline solid that is easier to handle and weigh accurately. |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using 4-carboxyphenylboronic acid and its pinacol ester. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of 4-Carboxyphenylboronic Acid with an Aryl Bromide
This protocol is a general procedure for the coupling of an aryl bromide with 4-carboxyphenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Carboxyphenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv)
-
Anhydrous potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, 4-carboxyphenylboronic acid, and potassium phosphate.
-
In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the reaction flask.
-
Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and acidify with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as crystallization or column chromatography.[4]
Protocol 2: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid with an Aryl Bromide
This protocol describes a typical procedure for the coupling of an aryl bromide with the pinacol ester of 4-carboxyphenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the aryl bromide, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, and cesium carbonate.
-
Place the flask under an argon atmosphere.
-
Add anhydrous 1,4-dioxane and water (e.g., a 10:1 ratio).
-
Saturate the mixture with a stream of argon for 10 minutes.
-
Add the Pd(dppf)Cl₂ catalyst to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[5]
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice of the boron-containing reagent can influence the efficiency of the transmetalation step.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling for Researchers and Drug Development Professionals
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the choice of the organoboron reagent. While boronic acids have historically been the workhorses, their inherent instability often presents challenges in terms of storage, handling, and purification. This has led to the widespread adoption of boronic esters, which offer a more stable and versatile alternative. This guide provides a comprehensive comparative analysis of the most commonly employed boronic esters—pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) boronates—to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
The Stability vs. Reactivity Trade-Off
The selection of a boronic ester for a Suzuki-Miyaura coupling reaction invariably involves a trade-off between stability and reactivity. Generally, increased stability of the boronic ester correlates with decreased reactivity in the catalytic cycle. Pinacol esters are significantly more stable than their corresponding boronic acids, making them easier to handle, purify by chromatography, and store for extended periods.[1] This enhanced stability, however, often translates to slower reaction rates.[1] MIDA boronates represent an extreme in stability, being exceptionally robust crystalline solids that are amenable to chromatographic purification and long-term storage at room temperature.[1] Their participation in cross-coupling reactions requires an in-situ hydrolysis step to release the more reactive boronic acid.[2] Neopentyl glycol esters offer a balance of good reactivity, particularly in anhydrous conditions, and improved stability over boronic acids.[2]
Quantitative Performance Comparison
The following tables summarize the key performance indicators for pinacol, neopentyl glycol, and MIDA boronic esters in Suzuki-Miyaura coupling reactions, based on available experimental data.
Table 1: General Comparison of Boronic Ester Properties
| Property | Pinacol Boronate | Neopentyl Glycol Boronate | MIDA Boronate |
| Physical Form | Often crystalline solids or oils | Often crystalline solids | Crystalline solids |
| Stability to Chromatography | Generally stable, but can be susceptible to hydrolysis on silica gel[1][3] | Generally stable | Exceptionally stable on silica gel[1][4] |
| Shelf-Life | Good, more stable than boronic acids[1] | Good | Excellent, stable for months at room temperature[4] |
| Reactivity in Suzuki Coupling | Moderate, often requires heating | Good, effective in anhydrous conditions[2][5] | Requires hydrolysis for activation, enabling slow release[1][2] |
Table 2: Comparative Reaction Yields in Suzuki-Miyaura Coupling
| Coupling Partners | Boronic Ester | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine + Heptyl Boronic Ester | Pinacol | Pd₂(dba)₃ / FcPPh₂ | Dioxane/H₂O | 100 | 18 | 85 | [6] |
| 4-Bromoanisole + Phenyl Boronic Ester | Pinacol | Pd(PPh₃)₄ | Toluene/H₂O/EtOH | Reflux | - | Moderate | [7] |
| Alkenyl Halide + Alkenyl Boronic Ester | MIDA | Pd(OAc)₂ / SPhos | Dioxane/H₂O | RT | - | 92 | [7] |
| 2-Bromo-4-fluoroaniline + 3,4-Dichlorophenyl Boronic Ester | Neopentyl Glycol | Pd-P(t-Bu₃)-G3 | THF | 60 | 1.5 | 95 | [5] |
| 5-Bromo-4-hexylthiophene + Itself (Polymerization) | Pinacol | Pd(PPh₃)₄ | Toluene/aq. Na₂CO₃ | 90 | 24 | 25 | [8] |
| 5-Bromo-4-hexylthiophene + Itself (Polymerization) | MIDA | Pd(PPh₃)₄ | Toluene/aq. Na₂CO₃ | 90 | 24 | 94 | [8] |
Mechanistic Considerations and Experimental Workflows
The Suzuki-Miyaura catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester primarily influences the crucial transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For MIDA boronates, an initial hydrolysis step is necessary to generate the active boronic acid species for transmetalation. This allows for a slow and controlled release of the boronic acid, which can be advantageous for sensitive substrates.
Caption: Activation of a MIDA boronate for Suzuki-Miyaura coupling.
The choice of boronic ester can be guided by the stability of the corresponding boronic acid and the desired reaction outcome. The following workflow provides a logical approach to selecting the appropriate reagent.
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Experimental Protocols
Below are generalized, yet detailed, experimental protocols for Suzuki-Miyaura coupling reactions using pinacol, neopentyl glycol, and MIDA boronic esters. These should be adapted based on the specific substrates and desired outcomes.
General Protocol for Suzuki-Miyaura Coupling with Pinacol Boronic Esters
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), the pinacol boronic ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., dioxane, toluene, DMF, often with 10-20% water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
General Protocol for Anhydrous Suzuki-Miyaura Coupling with Neopentyl Glycol Boronic Esters
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl halide (1.0 equiv), the neopentyl glycol boronic ester (1.2 equiv), and the palladium catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%) to an oven-dried reaction vessel.
-
Solvent and Base Addition: Add anhydrous solvent (e.g., THF, dioxane). In a separate flask, prepare a solution of the base (e.g., potassium trimethylsilanolate (TMSOK), 1.5 equiv) in the same anhydrous solvent.
-
Reaction: Add the base solution to the reaction mixture at room temperature and stir for the required time (typically 1-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[5]
General Protocol for Suzuki-Miyaura Coupling with MIDA Boronates
-
Reaction Setup: To a reaction vessel, add the aryl/vinyl halide (1.0 equiv), the MIDA boronate (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-3 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., dioxane, THF) and water (typically a 10:1 to 5:1 ratio).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[7]
Conclusion
The choice of boronic ester is a critical parameter in the design and execution of a successful Suzuki-Miyaura cross-coupling reaction. Pinacol boronates offer a robust and widely applicable option for a variety of substrates. Neopentyl glycol boronates are particularly advantageous for anhydrous couplings, often leading to faster reaction times. MIDA boronates provide exceptional stability, making them ideal for complex, multi-step syntheses and for handling otherwise unstable boronic acids. By understanding the inherent properties and performance characteristics of each class of boronic ester, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes efficiently and reliably.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Kinetic Performance of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted kinetic performance of 4-(1,3,2-dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura cross-coupling reactions. Due to the absence of specific experimental kinetic data for this compound in the current literature, this guide leverages data from analogous and well-studied arylboronic acids and their pinacol esters to offer a predictive comparison. The information herein is intended to guide experimental design and reagent selection in synthetic organic chemistry.
Executive Summary: The Reactivity-Stability Paradigm
The choice of an organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that balances chemical reactivity with stability. Boronic acids are generally more reactive, often leading to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the rate-determining transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of lower stability, as boronic acids are susceptible to decomposition pathways like protodeboronation and oxidation.[1][2]
Conversely, boronate esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[1][2] They are often crystalline solids that are easier to handle, purify, and store.[1][2] This stability is advantageous in multi-step syntheses. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[1] While it has been debated whether boronate esters hydrolyze to the more reactive boronic acid in situ, there is evidence supporting the direct transmetalation from the ester as a viable pathway.[3]
This compound, featuring a six-membered ring dioxaborinane protecting group, is an ester of boric acid. It is expected to offer a balance of stability and reactivity, though likely with different kinetic behavior compared to the more common pinacol esters.
Quantitative Performance Comparison: A Predictive Analysis
The following table summarizes kinetic data for the Suzuki-Miyaura reaction of a well-characterized arylboronic acid (phenylboronic acid) and provides a predictive comparison for this compound. This comparison is based on established principles of boronic acid and ester reactivity.
| Feature | Phenylboronic Acid (Experimental Data) | This compound (Predicted) | Rationale for Prediction |
| Reaction Order (Aryl Halide) | Quasi-first-order[4][5] | Expected to be quasi-first-order | The fundamental mechanism of oxidative addition is unlikely to change. |
| Reaction Order (Boronic Acid/Ester) | Zero-order[4][5] | Expected to be zero-order | Transmetalation is typically not the rate-determining step for aryl iodides and bromides. |
| Reaction Order (Base) | Zero-order[4][5] | Expected to be zero-order | The base is usually in excess and not involved in the rate-determining step. |
| Activation Energy (Ea) | ~63 kJ/mol (for coupling with 4-iodoacetophenone)[4][5] | Potentially similar or slightly higher | The dioxaborinane ring may introduce different steric and electronic effects compared to the free boronic acid, potentially affecting the energy barrier of the transmetalation step. |
| Relative Reaction Rate | Generally faster than boronate esters.[1] | Potentially slower than the parent 4-carboxyphenylboronic acid but may be faster than the corresponding pinacol ester. | Six-membered ring esters can sometimes lead to faster protodeboronation than the parent boronic acid, which could impact the overall reaction efficiency. The specific diol used for esterification significantly impacts the reaction rate.[3] |
| Stability | Moderate; susceptible to protodeboronation and oxidation.[1] | High; the dioxaborinane group is expected to confer greater stability than the free boronic acid. | Boronate esters are generally more stable than their corresponding boronic acids.[1][2] |
| Handling and Storage | May require an inert atmosphere for long-term storage. | Stable at room temperature and easier to handle. | Boronate esters are often crystalline solids with better handling properties.[1][2] |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8][9] The nature of the boron reagent directly influences the crucial transmetalation step.
For researchers interested in conducting kinetic studies on this compound, a systematic experimental workflow is crucial for obtaining reliable data.
Detailed Experimental Protocols
The following protocols are adapted from established methods for kinetic analysis of Suzuki-Miyaura reactions and can be applied to study this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl bromide with an arylboronic acid or ester.[10]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.[10]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add degassed toluene and degassed water to the flask via syringe.[10]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.[10]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water and extract the aqueous layer with an organic solvent like ethyl acetate.[10]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Protocol for Kinetic Monitoring
To determine the kinetic parameters of the reaction, a systematic approach to reaction monitoring is required.
Materials:
-
Reactants and catalyst system as described above.
-
Anhydrous, degassed solvent.
-
Internal standard (e.g., a stable compound with a distinct NMR or GC signal).
-
NMR tubes or GC vials.
-
Syringes and needles.
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, this compound, base, and internal standard.[11]
-
Add the anhydrous, degassed solvent and stir to ensure homogeneity.[11]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.[11]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a dilute acid solution).
-
Analysis: Analyze the quenched samples by a suitable analytical technique (e.g., ¹H NMR, GC, or HPLC) to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of the reactants and products versus time to determine the reaction rate. To determine the order of the reaction with respect to each component, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.
By following these protocols, researchers can obtain valuable kinetic data for the reactions of this compound, enabling a more informed approach to its application in organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Structure of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: A Comparative NMR Guide
For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of building blocks is paramount. This guide provides a comparative analysis for validating the structure of "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" via Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for this specific compound, this guide leverages a comparative approach, presenting data for the parent 4-carboxyphenylboronic acid and its widely used pinacol ester analogue, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This comparison allows for a confident structural inference of the target molecule.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 4-carboxyphenylboronic acid and its pinacol ester derivative. These data provide a reference for the expected chemical shifts of the aromatic protons and carbons, as well as the distinctive signals from the protecting groups. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Aromatic Protons (ppm) | Protecting Group Protons (ppm) | Carboxylic Acid Proton (ppm) | Solvent |
| 4-Carboxyphenylboronic acid | 7.8-8.1 (d, 2H), 7.5-7.7 (d, 2H) | - | ~12-13 (br s, 1H) | DMSO-d₆ |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | 7.9-8.2 (d, 2H), 7.7-7.9 (d, 2H) | 1.35 (s, 12H) | ~13 (br s, 1H) | DMSO-d₆ |
| This compound (Expected) | 7.9-8.2 (d, 2H), 7.7-7.9 (d, 2H) | ~4.1 (t, 4H), ~2.0 (quint, 2H) | ~13 (br s, 1H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Aromatic Carbons (ppm) | C-B (ppm) | Protecting Group Carbons (ppm) | Carboxyl Carbon (ppm) | Solvent |
| 4-Carboxyphenylboronic acid | ~128-135 | Not typically observed | - | ~167 | DMSO-d₆ |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | ~128, 130, 134, 137 | ~84 | ~25 | ~167 | DMSO-d₆ |
| This compound (Expected) | ~128, 130, 134, 137 | Not typically observed | **~62 (CH₂), ~27 (CH₂) ** | ~167 | DMSO-d₆ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for boronic acid derivatives.
Synthesis of this compound
This protocol describes a general method for the esterification of a phenylboronic acid with 1,3-propanediol.
Materials:
-
4-Carboxyphenylboronic acid
-
1,3-Propanediol (1.1 equivalents)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 4-carboxyphenylboronic acid and toluene.
-
Add 1.1 equivalents of 1,3-propanediol to the suspension.
-
Heat the mixture to reflux and allow the water to be removed azeotropically.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization or column chromatography.
NMR Sample Preparation
Proper sample preparation is critical for acquiring high-resolution NMR spectra, especially for boronic acids which can form oligomers.
Materials:
-
Boronic acid derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Vortex mixer
Procedure:
-
Accurately weigh the boronic acid derivative into a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently vortex the mixture until the sample is completely dissolved. For boronic acids, which can form boroxines (anhydrides), dissolving in a deuterated alcohol like methanol-d₄ can help break up these oligomers, though the B-OH and COOH protons will exchange with the solvent.[1]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the NMR spectrum according to standard instrument parameters.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for validating the product structure and the relationship between the target compound and its analogues.
Caption: Workflow for the synthesis and NMR validation of this compound.
Caption: Relationship between the target compound and its common analogues.
References
A Head-to-Head Battle of Boron: 1,3,2-Dioxaborinane vs. Pinacol Boronate Esters in Reactivity
For researchers, scientists, and drug development professionals, the choice of boronic acid surrogate is a critical decision in the synthesis of complex molecules. This guide provides an objective, data-driven comparison of the reactivity of two popular classes of boronate esters: 1,3,2-dioxaborinanes and pinacol boronates, with a focus on their performance in the widely-used Suzuki-Miyaura cross-coupling reaction.
The stability and reactivity of boronic acid derivatives are paramount in achieving high yields and reproducible results in multi-step synthetic sequences. While pinacol boronate esters have long been the workhorses of cross-coupling chemistry due to their commercial availability and general stability, emerging evidence suggests that 1,3,2-dioxaborinane esters, derived from 1,3-diols, offer a compelling alternative with distinct reactivity profiles.
At a Glance: Key Differences in Reactivity and Stability
| Feature | 1,3,2-Dioxaborinane Esters | Pinacol Boronate Esters |
| Structure | Six-membered ring | Five-membered ring |
| Steric Hindrance | Generally less hindered | More sterically hindered |
| Thermodynamic Stability | More stable | Less stable |
| Hydrolytic Stability | Generally less stable | Generally more stable |
| Reactivity in Transmetalation | Generally faster | Generally slower |
Deeper Dive: Quantitative Reactivity Comparison
The transmetalation step, where the organic group is transferred from boron to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. Kinetic studies have revealed significant differences in the transmetalation rates of various boronate esters.
A seminal study by Carrow and Hartwig provided quantitative data on the relative rates of transmetalation for a series of 4-fluorophenylboronate esters. Notably, neopentyl glycol boronate esters, which share the six-membered ring structure of 1,3,2-dioxaborinanes, exhibited significantly faster transmetalation rates compared to their pinacol counterparts.
| Boronate Ester | Diol Origin | Relative Rate of Transmetalation (k_rel) |
| Neopentyl Glycol Boronate | Neopentyl Glycol | 18.2 |
| Ethylene Glycol Boronate | Ethylene Glycol | 23.0 |
| Pinacol Boronate | Pinacol | 1.0 |
Data adapted from Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 133(7), 2116-2119.
These findings suggest that the reduced steric hindrance around the boron atom in the six-membered ring of 1,3,2-dioxaborinane analogues facilitates the approach of the palladium complex, leading to a faster transmetalation and, consequently, a more efficient overall cross-coupling reaction.
The Stability-Reactivity Trade-Off
While 1,3,2-dioxaborinanes demonstrate higher reactivity in transmetalation, pinacol boronates are often favored for their superior hydrolytic stability. The gem-dimethyl groups in the pinacol backbone provide steric shielding to the boron center, making it less susceptible to hydrolysis. This enhanced stability is advantageous for purification by chromatography and for long-term storage.
However, studies have shown that six-membered boronic esters are thermodynamically more stable than their five-membered counterparts.[1] This suggests that while pinacol esters might be more kinetically stable towards hydrolysis, the 1,3,2-dioxaborinane ring system is inherently more stable from a thermodynamic standpoint.
Experimental Protocols
Synthesis of a 2-Aryl-1,3,2-dioxaborinane
This protocol describes the general synthesis of a 2-aryl-1,3,2-dioxaborinane from an arylboronic acid and 1,3-propanediol.
Materials:
-
Arylboronic acid (1.0 equiv)
-
1,3-Propanediol (1.1 equiv)
-
Anhydrous toluene
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the arylboronic acid, 1,3-propanediol, and anhydrous toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude 1,3,2-dioxaborinane ester.
-
The product can be purified by distillation or recrystallization if necessary.
Suzuki-Miyaura Cross-Coupling using a Neopentyl Glycol Boronate Ester
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a neopentyl glycol boronate ester, a close analogue of a 1,3,2-dioxaborinane.
Materials:
-
Aryl halide (1.0 equiv)
-
Neopentyl glycol boronate ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
In a reaction vessel, combine the aryl halide, neopentyl glycol boronate ester, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reactivity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
References
Benchmarking "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" against other boronic acid protecting groups
A Researcher's Guide to Boronic Acid Protecting Groups: A Comparative Analysis
In the realm of synthetic organic chemistry, particularly in the pharmaceutical and materials science sectors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The success of this reaction hinges on the stability and reactivity of the organoboron reagent. While boronic acids are the most common coupling partners, they can suffer from drawbacks like cumbersome purification and instability, often leading to decomposition via pathways such as protodeboronation or oxidation.[2][3] To circumvent these issues, the boronic acid moiety is often "protected" in the form of a more stable derivative.[2]
This guide provides a head-to-head comparison of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a 1,3-propanediol protected boronic acid, against other prevalent protecting groups: pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborate salts. We present a data-driven analysis of their stability, deprotection requirements, and performance in cross-coupling reactions to aid researchers in selecting the optimal reagent for their synthetic strategy.
Performance and Property Comparison
The choice of a protecting group profoundly impacts the handling, stability, and reactivity of the boronic acid. The following tables summarize the key characteristics of each class of protected boronic acid.
Table 1: General Properties and Stability of Boronic Acid Protecting Groups
| Property | 1,3-Propanediol Ester | Pinacol Ester | MIDA Boronate | Potassium Trifluoroborate |
| Structure | 6-membered ring | 5-membered ring | sp³-hybridized, tricyclic | sp³-hybridized, ionic salt |
| Stability to Air/Moisture | Moderate | Moderate to High[3] | Very High (indefinitely bench-top stable)[4] | High[5] |
| Chromatography Stability | Moderate; potential for hydrolysis on silica gel. | Generally stable, but can be susceptible to hydrolysis.[2] | Very High; compatible with standard silica gel chromatography.[4] | High; often crystalline.[2] |
| Key Advantage | Simple diol, potentially easier to hydrolyze than pinacol. | Most common and widely used; can often be used directly in coupling.[2] | Exceptional stability; enables iterative cross-coupling and use of unstable boronic acids.[1] | Highly stable "protected boronic acid"; stable to oxidation.[2][5] |
| Primary Limitation | Less common; potential for instability similar to other simple diol esters. | Deprotection can be difficult; potential for decomposition of sensitive substrates.[2] | Requires a distinct deprotection step to become reactive. | Often has low solubility in organic solvents.[2][6] |
Table 2: Deprotection Conditions and Reactivity
| Protecting Group | Deprotection Conditions | Reactivity in Anhydrous Suzuki Coupling | "Slow-Release" Capable? |
| 1,3-Propanediol Ester | Mild acidic or basic hydrolysis. Transesterification.[7] | Generally reactive, but hydrolysis may be required for optimal rates. | No |
| Pinacol Ester | Often harsh acidic conditions (e.g., HCl, reflux) or transesterification.[2][8] Trapping of pinacol byproduct (e.g., with NaIO₄) can improve yields.[9] | Often used directly, though less reactive than the free boronic acid.[10][11] | No |
| MIDA Boronate | Mild aqueous base (e.g., 1M NaOH, NaHCO₃, or K₃PO₄) at room temperature.[4] | Unreactive, even at elevated temperatures (up to 80 °C).[4] | Yes |
| Potassium Trifluoroborate | Hydrolysis required prior to transmetalation; can be facilitated by silica gel or acidic conditions.[6][10] | Unreactive until hydrolyzed. | Yes |
Table 3: Performance in Suzuki-Miyaura Cross-Coupling
| Feature | 1,3-Propanediol Ester | Pinacol Ester | MIDA Boronate | Potassium Trifluoroborate |
| General Yields | Substrate-dependent; generally good. | Good to excellent, but can be lower with sensitive substrates due to decomposition.[1] | Excellent, especially for unstable boronic acids where yields can be substantially improved.[12] | Good to excellent. |
| Compatibility | Broad, but may not be suitable for highly sensitive boronic acids. | Very broad, but less effective for notoriously unstable boronic acids (e.g., 2-pyridyl).[12][13] | Superior for unstable boronic acids (vinyl, heteroaryl) and for iterative, controlled synthesis.[1] | Broad functional group tolerance.[5] |
| Example Use Case | General cross-coupling where mild hydrolysis is desired. | Standard, robust cross-coupling with relatively stable boronic acids. | Multi-step synthesis involving a boronic acid moiety; synthesis of complex molecules like polyenes.[4] | Cross-coupling where high stability of the boron reagent is needed prior to the coupling step. |
| Performance Note | Reactivity is generally higher than more sterically hindered esters like pinacol. | A study on Suzuki-Miyaura polymerization showed MIDA esters produced higher molecular weight polymers in better yields than their pinacol counterparts.[14] | The "slow release" of the boronic acid via controlled hydrolysis prevents its accumulation and subsequent decomposition, boosting yields.[12] | Acts as a stable reservoir for the boronic acid. |
Logical & Experimental Workflows
Visualizing the process of selecting and using a boronic acid protecting group can simplify experimental design.
Caption: General workflows for using protected boronic acids.
Caption: A logic guide for selecting the appropriate boronic acid protecting group.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
The following sections provide generalized, representative protocols. Researchers should optimize conditions for their specific substrates.
Protocol 1: Synthesis of Boronic Esters from Boronic Acid
This protocol describes a general procedure for the esterification of a boronic acid with a diol (e.g., 1,3-propanediol or pinacol).
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the arylboronic acid (1.0 equiv), the diol (1.1-1.2 equiv), and a suitable solvent (e.g., toluene, 10 mL per mmol of boronic acid).
-
Reaction : Heat the mixture to reflux. Water is removed azeotropically and collected in the Dean-Stark trap.
-
Monitoring : Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed (typically 2-12 hours).
-
Workup : Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : The crude boronic ester can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel chromatography. For pinacol esters, it has been reported that silica gel mixed with boric acid can be effective for purification.[2]
Protocol 2: Deprotection of Boronic Esters
A) Acid-Catalyzed Hydrolysis (for Pinacol/Propanediol Esters):
-
Setup : Dissolve the boronic ester (1.0 equiv) in a suitable solvent mixture, such as THF/water (2:1).
-
Reaction : Add a strong acid (e.g., 1M HCl) and stir the mixture. The reaction may require heating (e.g., 50-80 °C) for several hours to proceed to completion.[2]
-
Workup : After cooling, neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
B) Base-Catalyzed Hydrolysis (for MIDA Boronates):
-
Setup : Dissolve the MIDA boronate (1.0 equiv) in a mixture of THF and water.
-
Reaction : Add an aqueous solution of a base (e.g., 1M NaOH or saturated NaHCO₃, 2-3 equiv) and stir vigorously at room temperature.[4] Hydrolysis is often complete within minutes to a few hours.[12]
-
Workup : Acidify the reaction mixture to a pH of ~4-5 with 1M HCl. Extract the product with an organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the boronic acid.
Protocol 3: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the coupling of an aryl halide with a protected boronic acid.
-
Setup : To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃/ligand combination), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv).[15][16]
-
Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[17]
-
Reaction : Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (2-24 hours).[17]
-
Note for MIDA Boronates : The aqueous base in the reaction mixture serves as the deprotecting agent, allowing for a one-pot deprotection and coupling sequence.[12]
-
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. m.youtube.com [m.youtube.com]
Comparative Hydrolytic Stability of Boronic Acid Esters: A Focus on 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their corresponding esters are pivotal in organic synthesis and drug development, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] However, the inherent instability of free boronic acids often necessitates their conversion into more stable ester forms.[2] The choice of the diol protecting group significantly impacts the hydrolytic stability of the resulting boronic ester, which is a critical parameter for storage, handling, and application, especially in aqueous environments encountered in biological systems.[3][4] This guide provides a comparative analysis of the hydrolytic stability of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a neopentyl glycol derivative, against other commonly used boronic esters.
Comparative Stability Overview
The hydrolytic stability of boronic esters is influenced by several factors, including steric hindrance around the boron atom, ring strain in cyclic esters, and the presence of intramolecular coordinating groups.[5][6] Esters with greater steric bulk and those capable of forming intramolecular dative bonds from nitrogen to the boron center generally exhibit enhanced stability.[7][8]
| Boronic Ester Type | Protecting Diol/Ligand | Key Structural Feature | Relative Hydrolytic Stability |
| This compound | Neopentyl Glycol | Six-membered ring, moderate steric hindrance | Moderate to High : Six-membered ring esters are generally more stable than their five-membered counterparts at neutral pH.[9] The steric bulk provided by the neopentyl glycol moiety offers good protection against hydrolysis.[10] |
| Pinacol Ester | Pinacol (2,3-Dimethyl-2,3-butanediol) | Five-membered ring, significant steric hindrance | High : Pinacol esters are widely used due to their excellent stability, which is attributed to the steric hindrance from the four methyl groups protecting the boron atom.[2][3] They are generally stable enough for column chromatography but can be challenging to hydrolyze when desired.[5] |
| Diethanolamine (DEA) Ester | Diethanolamine | Bicyclic structure with an intramolecular N→B dative bond | Very High : The formation of an intramolecular dative bond from the nitrogen atom to the empty p-orbital of the boron atom significantly stabilizes the ester against hydrolysis.[7][8] These esters are often air-stable solids and can be used directly in coupling reactions, hydrolyzing in situ.[1] |
| N-Methyliminodiacetic Acid (MIDA) Ester | N-Methyliminodiacetic Acid | Bicyclic structure with an intramolecular N→B dative bond | Exceptionally High : MIDA esters are among the most stable boronic acid surrogates, showing remarkable stability across a wide range of conditions, including acidic and oxidative environments.[5] The robust N→B coordination makes them particularly suitable for iterative synthesis, with deprotection typically requiring basic hydrolysis.[8] |
| Catechol Ester | Catechol | Five-membered aromatic ring | Low to Moderate : Catechol esters are relatively stable but can be more susceptible to hydrolysis compared to sterically hindered aliphatic diol esters.[7] The electron-withdrawing nature of the aromatic ring can influence the Lewis acidity of the boron center and its susceptibility to nucleophilic attack. |
General Mechanism of Boronic Ester Hydrolysis
The hydrolysis of boronic esters is a reversible process that proceeds through a multi-step mechanism. The reaction is sensitive to pH, water concentration, and the presence of buffers.[11][12] The general pathway involves the nucleophilic attack of a water molecule on the electron-deficient boron atom, leading to a tetrahedral intermediate. Subsequent proton transfer and bond cleavage release the diol and the corresponding boronic acid.
Caption: General mechanism for the hydrolysis of a cyclic boronic ester.
Experimental Protocol for Determining Hydrolytic Stability
The hydrolytic stability of boronic esters can be quantitatively assessed by monitoring their degradation over time in an aqueous solution. A common method involves High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the half-life (t₁/₂) of a boronic ester under specific pH and temperature conditions.
Materials:
-
Boronic ester of interest
-
Buffer solutions of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent miscible with water (e.g., acetonitrile, DMSO-d₆)[7][8]
-
Internal standard for chromatography or NMR
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV) or an NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the boronic ester in a suitable organic solvent.
-
Reaction Initiation: Add a small aliquot of the stock solution to a pre-heated buffer solution to achieve the desired final concentration. The final concentration of the organic solvent should be kept low to minimize its effect on the hydrolysis rate.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching (if necessary): Quench the hydrolysis reaction in the withdrawn sample, for example, by rapid dilution in a cold organic solvent.
-
Analysis:
-
HPLC: Analyze the samples by reverse-phase HPLC to separate the boronic ester from the resulting boronic acid.[4] The concentration of the remaining boronic ester is determined by integrating the peak area relative to an internal standard.
-
NMR: For NMR analysis, the reaction can be run directly in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O).[8] The disappearance of signals corresponding to the boronic ester and the appearance of signals for the free boronic acid and diol are monitored over time.
-
-
Data Analysis: Plot the natural logarithm of the boronic ester concentration versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k). The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.
Conclusion
The hydrolytic stability of a boronic ester is a critical consideration in its application. While pinacol esters are a common and robust choice, esters with intramolecular N→B coordination, such as DEA and MIDA esters, offer superior stability for applications requiring high resistance to hydrolysis. This compound, derived from neopentyl glycol, is expected to exhibit good hydrolytic stability, likely superior to five-membered ring esters without significant steric hindrance, making it a viable alternative to pinacol esters in many synthetic contexts. Researchers should select a boronic ester protecting group based on the specific requirements of their reaction conditions, purification methods, and the desired stability of the intermediate.
References
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(5-Butyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS#: 104733-45-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | 2070921-91-2 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Lewis Acidity of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Lewis acidity of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its analogues. The Lewis acidity of boronic acids and their derivatives is a critical parameter in various applications, including organic synthesis, catalysis, and the development of sensors and therapeutic agents. Understanding the relative acidity of these compounds allows for the rational design of molecules with tailored reactivity and binding properties.
Introduction to Lewis Acidity of Arylboronic Acids
Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[1] This acidity is attributed to the electron-deficient boron atom with its vacant p-orbital. The Lewis acidity of arylboronic acids is significantly influenced by two main factors: the electronic effects of substituents on the aromatic ring and the nature of the protecting group on the boron atom. Electron-withdrawing groups on the phenyl ring increase Lewis acidity by further delocalizing electron density away from the boron center, making it more electrophilic. Conversely, electron-donating groups decrease Lewis acidity.
Boronic acids are often protected as esters, such as the 1,3,2-dioxaborinane in the title compound, which is formed with propane-1,3-diol. These boronic esters are themselves Lewis acids and their acidity is generally greater than that of the corresponding unprotected boronic acids.[2] The stability and Lewis acidity of these esters are influenced by the diol used for protection.
Quantitative Comparison of Lewis Acidity
The following table summarizes the pKa values for a series of 4-substituted phenylboronic acids, which serve as the precursors to the dioxaborinane-protected analogues.
| Compound Name | 4-Substituent | pKa |
| 4-Methoxyphenylboronic acid | -OCH₃ | 9.25[3] |
| 4-Carboxyphenylboronic acid | -COOH | 4.08 (Predicted)[4] |
| 4-Cyanophenylboronic acid | -CN | 7.38 (Predicted)[5] |
| 4-Nitrophenylboronic acid | -NO₂ | 7.04 (Predicted)[6] |
Note: The pKa values for 4-carboxyphenylboronic acid, 4-cyanophenylboronic acid, and 4-nitrophenylboronic acid are predicted values. Experimental values can vary based on the measurement conditions.
Based on this data, the order of increasing Lewis acidity for the parent boronic acids is:
4-Methoxyphenylboronic acid < 4-Cyanophenylboronic acid < 4-Nitrophenylboronic acid < 4-Carboxyphenylboronic acid
Influence of the Dioxaborinane Protecting Group
The protection of a boronic acid as a cyclic ester, such as a 1,3,2-dioxaborinane, generally leads to an increase in Lewis acidity compared to the free boronic acid.[2] This is due to electronic effects and the geometric constraints imposed by the cyclic structure.
Furthermore, the stability of the boronic ester plays a role in its reactivity. Studies have shown that six-membered boronic esters, such as the 1,3,2-dioxaborinane formed from propane-1,3-diol, are thermodynamically more stable than their five-membered counterparts, like the 1,3,2-dioxaborolane formed from ethylene glycol.[7] This increased stability can influence the equilibrium of reactions involving the boronic ester.
Therefore, it can be inferred that this compound is a stronger Lewis acid than 4-carboxyphenylboronic acid. When comparing analogues with the same parent boronic acid but different diol protecting groups, the dioxaborinane derivative is expected to be a key analogue due to its stability. For instance, this compound would be compared to its pinacol ester analogue, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which is also a commonly used derivative. While direct comparative acidity data is scarce, the inherent stability of the six-membered ring in the dioxaborinane is a critical consideration in its applications.
Experimental Protocols for Determining Lewis Acidity
Several experimental methods can be employed to determine the relative Lewis acidity of boronic acids and their derivatives. Two common methods are the Gutmann-Beckett method and fluorescence-based assays.
Gutmann-Beckett Method
This method provides a measure of the acceptor number (AN) of a Lewis acid, which is a quantitative measure of its Lewis acidity.
Principle: The method utilizes a probe molecule, triethylphosphine oxide (Et₃PO), which is a Lewis base. The ³¹P NMR chemical shift of Et₃PO is sensitive to its electronic environment. When Et₃PO interacts with a Lewis acid, the phosphorus nucleus becomes deshielded, resulting in a downfield shift of the ³¹P NMR signal. The magnitude of this shift is proportional to the strength of the Lewis acid.
Experimental Workflow:
-
Sample Preparation:
-
Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a non-coordinating solvent (e.g., deuterated dichloromethane or benzene).
-
Prepare solutions of the boronic acid or boronic ester to be tested in the same solvent.
-
Mix the Et₃PO stock solution with the Lewis acid solution in a 1:1 molar ratio in an NMR tube under an inert atmosphere.
-
-
NMR Spectroscopy:
-
Acquire the ³¹P NMR spectrum of the mixture.
-
Measure the chemical shift (δ) of the Et₃PO-Lewis acid adduct.
-
-
Calculation of Acceptor Number (AN):
-
The AN is calculated using the following formula: AN = 2.21 × (δ_{sample} - δ_{Et₃PO in hexane})
-
Where δ_{sample} is the observed ³¹P chemical shift of the adduct and δ_{Et₃PO in hexane} is a reference value (typically around 41.0 ppm).
-
Fluorescence-Based Method
This method utilizes a fluorescent probe that changes its emission properties upon binding to a Lewis acid.
Principle: A fluorescent molecule containing a Lewis basic site is used as a probe. Upon coordination of a Lewis acid to this site, the electronic structure of the fluorophore is perturbed, leading to a change in its fluorescence intensity, emission wavelength, or fluorescence lifetime. The magnitude of this change can be correlated with the Lewis acidity of the analyte.
Experimental Workflow:
-
Probe Selection: Choose a suitable fluorescent probe that exhibits a measurable response to changes in Lewis acidity.
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent probe in an appropriate solvent.
-
Prepare a series of solutions of the boronic acid or boronic ester of interest at different concentrations.
-
-
Fluorescence Titration:
-
To a solution of the fluorescent probe, incrementally add the Lewis acid solution.
-
After each addition, record the fluorescence spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or wavelength as a function of the Lewis acid concentration.
-
The binding constant (Kₐ) between the probe and the Lewis acid can be determined by fitting the titration data to a suitable binding model. A higher Kₐ value indicates a stronger Lewis acid.
-
Visualization of Factors Influencing Lewis Acidity
The following diagram illustrates the key factors that influence the Lewis acidity of a substituted arylboronic acid derivative.
Caption: Factors influencing the Lewis acidity of arylboronic acid derivatives.
This guide provides a framework for understanding and comparing the Lewis acidity of this compound and its analogues. For specific applications, it is recommended to determine the Lewis acidity experimentally using the methods outlined.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Carboxyphenylboronic acid CAS#: 14047-29-1 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 4-Nitrophenylboronic acid | 24067-17-2 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Characterizing Reaction Intermediates of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of reaction intermediates is critical for optimizing synthetic routes and developing robust chemical processes. This guide provides a comparative analysis of the characterization of intermediates in reactions involving 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, particularly in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore its performance in relation to common alternatives and provide supporting data and experimental considerations.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice of the boronic acid derivative can significantly impact reaction kinetics, yields, and the stability of key intermediates. This compound, a six-membered cyclic boronic ester, presents distinct properties when compared to the more common five-membered dioxaborolane esters (e.g., pinacol esters) and other protected forms of boronic acids.
Probing the Transmetalation Step: A Tale of Two Rings
The critical step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from boron to the palladium center is known as transmetalation. The structure of the boronic acid derivative plays a pivotal role in the formation and reactivity of the intermediates in this phase.
Recent studies have shown that boronic esters can participate directly in transmetalation without the need for prior hydrolysis to the corresponding boronic acid. This has led to the observation of pre-transmetalation intermediates, which can be characterized using techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific studies on the intermediates of this compound are not extensively documented in publicly available literature, we can infer its behavior based on the general principles of boronic ester stability. Six-membered dioxaborinanes are recognized as being more thermodynamically stable and more resistant to hydrolysis compared to their five-membered dioxaborolane counterparts.[1][2] This enhanced stability can be advantageous in reactions where slow release of the boronic acid is desired or where competing hydrolysis pathways are problematic.
Performance Comparison: Stability vs. Reactivity
The choice of boronic acid protecting group often involves a trade-off between stability and reactivity. While highly stable esters can be easier to handle and purify, they may exhibit slower reaction kinetics.
| Boronic Acid Derivative | Ring Size | Key Characteristics | Implied Performance |
| This compound | 6-membered | High thermodynamic stability, resistant to hydrolysis.[1][2] | Potentially slower reaction rates compared to less stable esters, but may offer better control and reduced side products from hydrolysis. |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Pinacol Ester) | 5-membered | Good stability, widely used. Less stable than dioxaborinanes.[3] | Generally considered a good balance of stability and reactivity for many applications. |
| 4-Carboxyphenylboronic acid | N/A (Free acid) | Can be prone to dehydration to form boroxines. | Often highly reactive, but can be less stable and more challenging to purify. |
| MIDA (N-methyliminodiacetic acid) Boronates | N/A (Acyclic) | High stability, allows for slow release of the boronic acid. | Useful in sequential cross-coupling reactions where controlled reactivity is essential. |
Experimental Protocols
Characterizing the fleeting intermediates of a catalytic cycle requires specialized techniques. Below is a general protocol for monitoring the progress of a Suzuki-Miyaura reaction and identifying potential intermediates using NMR spectroscopy.
General Experimental Protocol for NMR Monitoring of a Suzuki-Miyaura Coupling
-
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid derivative (e.g., this compound) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, deuterated solvent (e.g., THF-d₈)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine the aryl halide, boronic acid derivative, and base in an NMR tube.
-
Add the deuterated solvent and cap the tube.
-
Acquire an initial ¹H and ¹¹B NMR spectrum at room temperature.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the deuterated solvent.
-
Cool the NMR tube to a low temperature (e.g., -78 °C) in a suitable bath.
-
Inject the catalyst solution into the cold NMR tube.
-
Quickly transfer the NMR tube to a pre-cooled NMR spectrometer.
-
Acquire a series of ¹H, ¹¹B, and ³¹P NMR spectra at various temperatures as the reaction mixture is slowly warmed.
-
-
Analysis:
-
Monitor the disappearance of starting material signals and the appearance of product signals.
-
Look for new signals in the aromatic region of the ¹H NMR and changes in the chemical shifts of the ¹¹B and ³¹P NMR spectra, which may indicate the formation of palladium-bound intermediates.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations of the catalytic cycle and a typical experimental workflow are provided below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Safety Operating Guide
Proper Disposal of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the proper disposal of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, ensuring compliance with safety regulations and fostering a secure research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile or neoprene gloves. For handling larger quantities or when generating dust, consider double gloving and respiratory protection.[1]
-
Ventilation: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Spill Control: In case of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste. The affected area should then be cleaned to ensure no residue remains.
II. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C13H17BO4 | TCI AMERICA[3], Fisher Scientific[4] |
| Molecular Weight | 248.09 g/mol | TCI AMERICA[3], Fisher Scientific[4] |
| Appearance | White to off-white crystalline powder | PubChem[5] |
| Melting Point | 208 - 212 °C | PubChem[5] |
| Solubility in Water | Insoluble | Fisher Scientific[4] |
| Storage Temperature | Room Temperature (Recommended <15°C) | TCI AMERICA[3] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through collection for hazardous waste disposal. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1] Boron-containing compounds are on the "Red List" of chemicals that should not enter sewer systems.[6]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated Materials: Any solid materials contaminated with the compound, such as gloves, bench paper, and weighing boats, should be placed in the designated solid hazardous waste container.[1]
-
Unused or Expired Chemical: Place the original container with the unused or expired chemical directly into the hazardous waste collection. Do not mix it with other waste.
3. Liquid Waste Disposal:
-
Solutions: If the compound is in a solution, collect it in a designated liquid hazardous waste container compatible with the solvent used.
-
Rinsates: All rinsates from the decontamination of glassware should be collected as liquid hazardous waste.[1]
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid ester into a more water-soluble boronate salt.[1] This can be followed by a water rinse. This rinsate should also be collected as hazardous waste.
-
Final Rinse: After decontamination, a final rinse with water should be performed, and this water should also be collected as hazardous waste.[1]
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. In-Lab Neutralization of Small Quantities (Expert Use Only):
For very small quantities, in-lab neutralization may be an option if permitted by your institution and local regulations.[7] Given that the compound is a carboxylic acid, it can be neutralized with a mild base.
-
Procedure:
-
Dissolve the solid waste in a suitable solvent.
-
Slowly add a mild basic solution (e.g., sodium bicarbonate solution) while stirring in a fume hood.
-
Monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
The neutralized solution must still be collected as hazardous waste due to the presence of the organoboron compound.
-
6. Waste Storage and Pickup:
-
Store all sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. appretech.com [appretech.com]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI AMERICA [tcichemicals.com]
- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid. The following procedures are based on established best practices for handling boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions
When handling this compound and its derivatives, strict adherence to safety protocols is essential to mitigate potential hazards. This chemical class should be treated as capable of causing skin, eye, and respiratory irritation.[1][2][3]
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Hygiene Measures:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][2]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.[2]
-
Immediately remove any contaminated clothing and wash it before reuse.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.[1][4] | To protect eyes from contact, which can cause serious irritation or damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required. For tasks with a higher risk of exposure, consider double-gloving or using thicker gloves.[1][5][6] | To prevent skin contact and potential irritation.[2][3] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][5] | To prevent irritation of the respiratory tract.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that the safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly after the procedure is complete.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures
| Exposure Type | Immediate Action |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Immediately call an ophthalmologist.[2][3] |
| In case of skin contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower.[2] If skin irritation occurs, get medical advice/attention.[2] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3] |
| If swallowed | Immediately make the victim drink water (two glasses at most). Consult a physician.[2] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1] Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. research.arizona.edu [research.arizona.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
